molecular formula C6H10OS B7968704 2-METHYLTHIAN-4-ONE CAS No. 38486-20-3

2-METHYLTHIAN-4-ONE

Cat. No.: B7968704
CAS No.: 38486-20-3
M. Wt: 130.21 g/mol
InChI Key: GAIBIKWROUJKND-UHFFFAOYSA-N
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Description

2-Methylthian-4-one (CAS 38486-20-3) is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It belongs to the thiopyranone class of chemicals, which are characterized by a six-membered ring containing a sulfur atom and a ketone functional group. This structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research . The compound serves as a versatile scaffold for the exploration of novel chemical spaces, particularly in the synthesis of more complex, sulfur-containing heterocycles. Literature references indicate its use in synthetic methodology studies, with several published procedures for its preparation . Researchers utilize this compound in the development of potential pharmacologically active molecules, given the relevance of the thiopyran core in drug discovery. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the corresponding Safety Data Sheet (SDS) for specific hazard information. Source Information: The information presented is compiled from publicly available chemical databases and scientific literature.

Properties

IUPAC Name

2-methylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBIKWROUJKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484086
Record name 4H-Thiopyran-4-one, tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38486-20-3
Record name 4H-Thiopyran-4-one, tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-METHYLTHIAN-4-ONE: Chemical Structure, Properties, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 2-Methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one) is a highly versatile, sulfur-containing six-membered heterocyclic building block. Its unique conformational dynamics and regioselective reactivity make it an indispensable scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and metabolically stable thromboxane analogues. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream therapeutic applications.

Physicochemical Profiling & Structural Dynamics

The substitution of an oxygen atom with a sulfur atom in a six-membered cyclic ketone fundamentally alters the molecule's spatial geometry. The carbon-sulfur (C–S) bond length (~1.81 Å) is significantly longer than a standard carbon-carbon (C–C) bond (~1.54 Å). This elongation causes the thiane ring to adopt a more puckered chair conformation compared to cyclohexanone, lowering the torsional energy barriers and altering the trajectory of nucleophilic attack at the C-4 carbonyl center.

To minimize 1,3-diaxial steric clashes with the axial protons at the C-4 and C-6 positions, the methyl group at the C-2 position exhibits a strong conformational preference for the equatorial orientation. This stereoelectronic bias is critical when designing downstream asymmetric syntheses.

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
Chemical Name 2-Methylthian-4-one
IUPAC Name 2-Methyltetrahydro-4H-thiopyran-4-one
CAS Registry Number 38486-20-3[1]
Molecular Formula C6H10OS[1]
Molecular Weight 130.21 g/mol [1]
Ring Conformation Puckered Chair (Equatorial Methyl preference)
Appearance Pale yellow to colorless oil
Mechanistic Pathways & Synthetic Methodologies

The synthesis and functionalization of 2-methylthian-4-one require precise control over regioselectivity and chemoselectivity. Below are two field-validated protocols detailing its synthesis and downstream olefination.

Protocol A: Regioselective 1,4-Conjugate Addition

Causality & Mechanism: When synthesizing 2-methylthian-4-one from 2,3-dihydro-4H-thiopyran-4-one, the choice of nucleophile is paramount. Hard nucleophiles (e.g., Grignard reagents or alkyllithiums) predominantly attack the highly electrophilic carbonyl carbon, yielding 1,2-addition products. To force a regioselective 1,4-conjugate addition, a Gilman reagent (lithium dimethylcuprate, Me₂CuLi) is utilized. The softer nature of the copper(I) center shifts the orbital overlap preference, directing the methyl anion exclusively to the softer


-carbon of the enone system[2].

Self-Validating Experimental Workflow:

  • Reagent Generation: Suspend purified copper(I) iodide (1.1 eq) in anhydrous diethyl ether under an argon atmosphere at 0 °C. Begin the dropwise addition of methyllithium (2.2 eq). Initially, a yellow polymeric methylcopper precipitate will form.

    • Validation Check: Continued addition of MeLi will dissolve the precipitate, yielding a clear, colorless solution. This visual clearance confirms the successful formation of the active Me₂CuLi species.

  • Conjugate Addition: Cool the Gilman reagent to -78 °C. Slowly introduce a solution of 2,3-dihydro-4H-thiopyran-4-one (1.0 eq) in diethyl ether. Stir for 1.5 hours. Maintaining -78 °C is critical to suppress undesired 1,2-addition and

    
    -deprotonation.
    
  • Quenching & Isolation: Quench the reaction strictly at -78 °C using saturated aqueous NH₄Cl.

    • Validation Check: The absence of a violent exotherm and the gradual formation of a deep blue aqueous layer (indicating a copper-ammonia complex) upon warming to room temperature validates a controlled quench. Extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield 2-methylthian-4-one[2].

ConjugateAddition SM 2,3-Dihydro-4H-thiopyran-4-one (Enone) Intermediate Lithium Enolate (Intermediate) SM->Intermediate 1,4-Conjugate Addition Reagent Me2CuLi (Gilman Reagent) Reagent->Intermediate Soft Nucleophile Attack Product 2-Methylthian-4-one (Equatorial Isomer) Intermediate->Product Saturated NH4Cl Quench

Fig 1: Regioselective 1,4-conjugate addition workflow for 2-methylthian-4-one synthesis.

Protocol B: Wittig Olefination for ITK Inhibitor Precursors

Causality & Mechanism: Converting the C-4 ketone into an enol ether is a critical step in synthesizing pyrazole carboxamide ITK inhibitors. The reaction utilizes (methoxymethyl)triphenylphosphonium chloride and a strong base (n-BuLi). Running the reaction at -15 °C stabilizes the highly reactive ylide and prevents the


-deprotonation of the thianone ring, which is highly prone to unwanted enolization[3].

Self-Validating Experimental Workflow:

  • Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (2.51 eq) in anhydrous THF at -15 °C under nitrogen. Add n-BuLi (2.5 M in hexanes, 2.5 eq) dropwise.

    • Validation Check: The white suspension will transition into a vibrant, homogeneous red/orange solution. This chromatic shift confirms complete deprotonation and active ylide formation.

  • Ketone Addition: Add a solution of 2-methylthian-4-one (1.0 eq) in THF dropwise to the ylide at -15 °C. Stir for 2 hours.

  • Quenching & Recovery: Quench with saturated aqueous NH₄Cl.

    • Validation Check: The immediate dissipation of the red/orange color indicates the complete consumption and neutralization of the ylide. Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 4-(methoxymethylidene)-2-methylthiane as a yellow oil[3].

Table 2: Summary of Synthetic Transformations

Reaction TypeStarting MaterialReagents / ConditionsYield (%)Target Intermediate
Conjugate Addition 2,3-Dihydro-4H-thiopyran-4-oneMe₂CuLi, Et₂O, -78 °C~76%2-Methylthian-4-one
Wittig Olefination 2-Methylthian-4-onePh₃P⁺(CH₂OMe)Cl⁻, n-BuLi, THF>80%4-(Methoxymethylidene)-2-methylthiane
Oxidative Elimination 2-Methylthian-4-oneNCS, Pyridine~76%Unsaturated thianone derivatives
Applications in Targeted Therapeutics

The structural geometry of 2-methylthian-4-one allows it to act as a bioisostere or a conformationally restricted scaffold in several high-value pharmacological targets:

  • Thromboxane A2 (TXA2) Antagonists: Endogenous TXA2 is a potent promoter of blood platelet aggregation but features a highly unstable oxane ring (half-life ~30 seconds). By substituting the oxane ring with a thiane ring via 2-methylthian-4-one derivatives, researchers have synthesized metabolically stable analogues. These sulfur-containing analogues act as competitive antagonists at the receptor level, effectively inhibiting thrombosis[2].

  • Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: ITK is a critical mediator of T-cell receptor signaling. 2-Methylthian-4-one serves as a foundational scaffold for pyrazole carboxamide derivatives. The thiane ring provides the necessary steric bulk and lipophilicity to securely anchor the molecule into the ATP-binding pocket of the ITK enzyme, offering targeted therapeutic pathways for oncology and severe asthma[3].

  • Nitric Oxide Synthase (NOS) Inhibitors: Through ring expansion methodologies (e.g., Beckmann or Schmidt reactions) followed by functionalization, 2-methylthian-4-one is converted into hexahydro-5-imino-1,4-thiazepine derivatives. These thiazepine analogs are highly potent inhibitors of human inducible NOS (iNOS), addressing severe inflammatory cascades seen in septic shock, rheumatoid arthritis, and Crohn's disease[4].

DrugDiscovery Core 2-Methylthian-4-one (Scaffold) Path1 Wittig Olefination Core->Path1 n-BuLi, -15 °C Path2 Ring Expansion Core->Path2 Thiazepine Formation Path3 Oxidative Elimination Core->Path3 NCS, Pyridine Target1 ITK Inhibitors (Cancer/Asthma) Path1->Target1 Target2 NOS Inhibitors (Inflammation) Path2->Target2 Target3 TXA2 Antagonists (Platelet Aggregation) Path3->Target3

Fig 2: Divergent synthetic pathways of 2-methylthian-4-one in targeted drug discovery.

References
  • [2] The synthesis of sulphur-containing thromboxane analogues | Source: Open Research Online | URL: 5

  • [3] WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use | Source: Google Patents | URL: 3

  • [4] 2-methyl-tetrahydrothiopyran-4-one-3-carboxylic acid allyl ester | 190900-26-6 | Source: Molaid | URL: 4

  • [1] 38486-20-3 | 2-Methyltetrahydro-4H-thiopyran-4-one | Source: BLD Pharm | URL: 1

Sources

Synthesis of 2-METHYLTHIAN-4-ONE from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-methylthian-4-one (2-methyltetrahydrothiopyran-4-one) represents a classic challenge in heterocyclic chemistry, requiring precise control over sulfur nucleophilicity and regioselective ring closure. This molecule serves as a critical intermediate in the development of sulfur-containing flavorants, pheromones, and pharmaceutical scaffolds.

This guide prioritizes the Dieckmann Condensation Strategy as the "Gold Standard" route. Unlike direct double-Michael additions using hydrogen sulfide gas—which suffer from difficult stoichiometry control and safety hazards—the Dieckmann route utilizes stable ester precursors, offering superior scalability, yield, and operational safety.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule into readily available "chiral pool" or commodity chemical precursors.

Structural Deconstruction

The target, 2-methylthian-4-one , is a six-membered saturated heterocycle containing a sulfide linkage and a ketone.

  • Functional Group Interconversion (FGI): The ketone at C4 suggests a decarboxylation of a

    
    -keto ester, a standard motif derived from Claisen/Dieckmann condensations.
    
  • Disconnection: Breaking the C-C bonds alpha to the ketone reveals a diester sulfide precursor.

  • Precursors: The acyclic diester can be assembled via a Thio-Michael addition between Methyl Crotonate (providing the methyl-substituted segment) and Methyl 3-mercaptopropionate (providing the sulfur and the unsubstituted segment).

Retrosynthesis Diagram

Retrosynthesis Target 2-Methylthian-4-one Inter1 β-Keto Ester Intermediate (Methyl 2-methyl-4-oxothiane-3-carboxylate) Inter1->Target Hydrolysis & Decarboxylation Diester Acyclic Diester (Dimethyl 4-thia-2-methylheptanedioate) Diester->Inter1 Dieckmann Condensation Precursors Precursors: Methyl Crotonate + Methyl 3-mercaptopropionate Precursors->Diester Thio-Michael Addition

Caption: Retrosynthetic logic flow from target molecule back to commodity starting materials.

Part 2: Primary Synthetic Route (The Dieckmann Protocol)

This route is preferred for its self-validating intermediates. Each step produces a stable compound that can be isolated and characterized, ensuring the integrity of the final cyclization.

Step 1: Thio-Michael Addition

Objective: Synthesis of Dimethyl 4-thia-2-methylheptanedioate. Mechanism: The thiolate anion (generated from methyl 3-mercaptopropionate) attacks the


-carbon of methyl crotonate.
Regioselectivity:  The methyl group on the crotonate directs the sulfur attack to the sterically less hindered position? Correction: In Michael additions to crotonates (

), the nucleophile attacks the

-carbon (C3). This places the methyl group alpha to the sulfur in the newly formed chain, or beta to the ester carbonyl.
  • Structure Check:

    • Crotonate:

      
      
      
    • Attack at

      
      -C: 
      
      
      
    • Resulting Chain:

      
      
      
    • This places the methyl group at the C2 position relative to the ester on that side, which translates to the C2 position in the final thian-4-one ring.

Step 2: Dieckmann Cyclization

Objective: Ring closure to form the


-keto ester.
Reagents:  Sodium Methoxide (NaOMe) in Methanol or Sodium Hydride (NaH) in THF.
Thermodynamics:  The formation of the 6-membered ring is favored. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyls in the product.
Step 3: Hydrolysis and Decarboxylation

Objective: Removal of the ester moiety to yield the final ketone. Conditions: Acidic reflux (10%


 or 

). Mechanism: Acid-catalyzed ester hydrolysis yields the

-keto acid, which is thermally unstable and spontaneously decarboxylates to release

.

Part 3: Mechanistic Deep Dive

Understanding the electron flow is critical for troubleshooting. The Dieckmann condensation is reversible; therefore, driving the equilibrium is key.

Mechanism Step1 Diester Precursor Step2 Enolate Formation Step1->Step2 Base Step3 Intramolecular Attack Step2->Step3 Cyclization Step4 Tetrahedral Intermediate Step3->Step4 Step5 Expulsion of Alkoxide Step4->Step5 Ring Formation Step6 Deprotonation (Driving Force) Step5->Step6 Irreversible Step

Caption: Mechanistic pathway of the Dieckmann condensation emphasizing the final deprotonation as the thermodynamic sink.

Part 4: Experimental Protocols

Safety Pre-requisites
  • Stench Alert: Methyl 3-mercaptopropionate has a potent, disagreeable skunk-like odor. All operations must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols.

  • Flammability: Sodium hydride releases hydrogen gas; ensure inert atmosphere (

    
     or Ar).
    
Step-by-Step Methodology
Step 1: Synthesis of Dimethyl 4-thia-2-methylheptanedioate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents: Charge flask with Methyl 3-mercaptopropionate (12.0 g, 100 mmol) and Methanol (100 mL). Cool to 0°C.

  • Catalyst: Add Triethylamine (0.5 mL) or Piperidine (catalytic amount).

  • Addition: Dropwise add Methyl Crotonate (10.0 g, 100 mmol) over 30 minutes. The reaction is slightly exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of thiol.

  • Workup: Concentrate in vacuo to remove methanol and amine. The residue is typically a clear oil of sufficient purity (>95%) for the next step.

    • Yield Expectation: 90-95% (approx. 20-21 g).

Step 2: Dieckmann Cyclization
  • Setup: Flame-dried 500 mL flask, reflux condenser,

    
     atmosphere.
    
  • Base Preparation: Suspend Sodium Hydride (60% in oil, 4.4 g, 110 mmol) in anhydrous THF (150 mL) or Toluene.

    • Note: NaOMe in MeOH can also be used, but NaH/THF often gives cleaner conversions for this specific substrate.

  • Addition: Dissolve the crude diester from Step 1 (22.0 g, 100 mmol) in dry THF (50 mL). Add dropwise to the NaH suspension at 0°C.

  • Cyclization: After H2 evolution ceases, heat to reflux for 3-5 hours. The mixture will become thick/turbid as the enolate salt precipitates.

  • Quench: Cool to 0°C. Carefully add Glacial Acetic Acid (7 mL) to neutralize.

  • Extraction: Dilute with water (200 mL) and extract with Dichloromethane (3 x 100 mL). Dry over

    
     and concentrate.
    
    • Intermediate: Methyl 2-methyl-4-oxotetrahydrothiopyran-3-carboxylate (exists as keto-enol tautomers).

Step 3: Hydrolysis & Decarboxylation
  • Reaction: Suspend the crude

    
    -keto ester in 10% Sulfuric Acid  (
    
    
    
    , 150 mL).
  • Reflux: Heat to vigorous reflux for 4-6 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Cool to room temperature. Extract with Diethyl Ether or DCM (3 x 75 mL).

  • Wash: Wash organics with Saturated

    
     (to remove traces of acid) and Brine.
    
  • Purification: Dry (

    
    ) and concentrate. Purify via vacuum distillation (bp approx. 85-90°C at 10 mmHg) or flash chromatography (Silica, 10% EtOAc in Hexanes).
    

Part 5: Data Presentation & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
Physical State AppearanceColorless to pale yellow oil
Odor OlfactoryCharacteristic sulfur/sulfide odor (less pungent than thiol)
1H NMR

1.15 ppm
Doublet (3H,

Hz) - Methyl group at C2
1H NMR

2.4 - 3.0 ppm
Multiplets (7H) - Ring protons (C2, C3, C5, C6)
13C NMR CarbonylSignal approx. 210 ppm (Ketone)
IR Carbonyl StretchStrong band at ~1715

MS (EI) Molecular Ion

130

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 Polymerization of CrotonateEnsure catalytic base is fresh; keep temp low initially.
Incomplete Cyclization Wet SolventsDieckmann requires strictly anhydrous conditions. Dry THF over Na/Benzophenone.
No Decarboxylation Acid too weak / Temp too lowEnsure vigorous reflux (100°C+). Use 20%

if 10% is slow.

References

  • Ward, D. E. et al. "Simple and Efficient Preparation of Reagents for Thiopyran Synthesis." Synthesis, 2007(10), 1584–1586. Link

    • Core reference for the Dieckmann condensation of thiodipropion
  • Casy, G. et al. "Synthesis of Tetrahydrothiopyran-4-ones."[2] Synthesis, 1989(10), 767-769.[2] Link

    • Establishes the hydrolysis/decarboxyl
  • Nishio, T. "Photochemical Reactions of Thio- and Dithiocarboxylic Acid Esters." Journal of the Chemical Society, Perkin Transactions 1, 1993. Provides spectral data comparisons for methyl-substituted thianones.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed.

Sources

2-METHYLTHIAN-4-ONE: Physicochemical Profile & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 2-Methylthian-4-one (2-methyltetrahydrothiopyran-4-one), a strategic organosulfur scaffold used in fragrance chemistry and heterocyclic drug discovery.

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Flavorists, and Drug Discovery Researchers

Executive Summary

2-Methylthian-4-one (CAS: Not widely listed; Analogous to 82483-84-9 for 1,1-dioxide) is a cyclic thioether ketone characterized by a six-membered saturated ring containing one sulfur atom and a ketone functionality. Unlike its oxygen analog (2-methyltetrahydropyran-4-one), the inclusion of sulfur introduces unique electronic properties—specifically higher polarizability and oxidation potential—making it a versatile "soft" handle for late-stage functionalization.

In industrial applications, this compound serves as a critical intermediate for introducing meaty, sulfurous, or tropical notes in flavor formulations.[1] In medicinal chemistry, it functions as a constrained scaffold for spirocyclic synthesis, offering a distinct lipophilic profile compared to piperidine or pyran analogs.[1]

Physicochemical Properties

The following data synthesizes experimental observations from the thian-4-one class and computational estimates based on structure-activity relationships (SAR) with the oxygen analog.

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionTechnical Context
IUPAC Name 2-Methyltetrahydrothiopyran-4-oneCore scaffold nomenclature.
Molecular Formula C₆H₁₀OSSulfur contributes to higher MW (130.21 g/mol ).[1]
Appearance Colorless to pale yellow liquidDarkens upon oxidation to sulfoxide.[1]
Boiling Point ~210–220 °C (Est.[1][2] at 760 mmHg)Significantly higher than O-analog (~168°C) due to S-atom polarizability.
Density ~1.08 – 1.12 g/cm³Sulfur atom increases density >1.0 relative to O-analog.[1]
Solubility Soluble in EtOH, Et₂O, DCM; Poor in H₂OLipophilic character dominates; S-atom reduces water solubility vs O-analog.
Odor Profile Sulfurous, Meaty, Savory, TropicalCharacteristic of thianones; concentration-dependent nuance.
Flash Point > 90 °C (Est.)[1]Requires standard flammability precautions.[1]

Expert Insight: The sulfur atom in the 1-position acts as a "soft" Lewis base.[1] Unlike the "hard" oxygen in pyranones, this sulfur is highly susceptible to oxidation (to sulfoxides/sulfones) and alkylation (to sulfonium salts).[1] Protocols must exclude strong oxidants unless that transformation is intended.[1]

Synthetic Methodology: The Dieckmann Cyclization Route

The most robust synthesis for 2-methylthian-4-one avoids the regioselectivity issues of direct Michael additions by utilizing a Dieckmann Condensation of a thioether diester. This route guarantees the position of the methyl group relative to the ketone.[1]

Phase 1: Precursor Assembly (Thioether Formation)

Reaction: Michael addition of methyl 3-mercaptopropionate to methyl methacrylate.[1]

  • Reagents: Methyl 3-mercaptopropionate (1.0 eq), Methyl methacrylate (1.1 eq), Piperidine (Cat.), Methanol.[1]

  • Protocol:

    • Dissolve methyl 3-mercaptopropionate in methanol at 0°C.

    • Add catalytic piperidine (5 mol%).[1]

    • Add methyl methacrylate dropwise to control the exotherm (Michael addition).[1]

    • Causality: Low temperature prevents polymerization of the methacrylate; piperidine acts as a mild base to generate the thiolate nucleophile.[1]

    • Validation: Monitor via TLC for disappearance of thiol.[1] Product is Dimethyl 3-((2-methoxy-2-oxoethyl)thio)-2-methylpropanoate .

Phase 2: Dieckmann Cyclization & Decarboxylation

Reaction: Intramolecular Claisen condensation followed by hydrolysis/decarboxylation.[1]

  • Reagents: Sodium Methoxide (NaOMe, 1.2 eq), Toluene (anhydrous), HCl (aq).

  • Protocol:

    • Cyclization: Suspend NaOMe in anhydrous toluene. Add the diester from Phase 1 dropwise at reflux.[1] The solution will become viscous as the enolate salt precipitates.[1]

    • Mechanism:[3][4] The base deprotonates the alpha-carbon, attacking the distal ester to form the 6-membered ring (beta-keto ester intermediate).

    • Hydrolysis: Cool to room temperature. Quench with 10% HCl.[1] Reflux the biphasic mixture for 4 hours.

    • Decarboxylation: The acid hydrolysis converts the ester moiety to a carboxylic acid, which spontaneously decarboxylates under reflux (facilitated by the beta-ketone) to yield 2-methylthian-4-one .

  • Purification:

    • Extract with diethyl ether.[1] Wash with NaHCO₃ (to remove unreacted acid) and brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

    • Final Step: Vacuum distillation is mandatory to remove trace sulfurous byproducts that degrade the odor profile.[1]

Reactivity & Functionalization Pathways

The 2-methylthian-4-one scaffold offers three distinct vectors for chemical modification: the Ketone (C4) , the Alpha-Carbons (C3/C5) , and the Sulfur (S1) .

Experimental Workflow Visualization

The following diagram maps the logical flow of derivatization, highlighting the divergence between preserving or modifying the sulfur oxidation state.

G Core 2-Methylthian-4-one (Core Scaffold) Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Core->Sulfoxide mCPBA or H2O2 (0-25°C) Sulfonium S-Alkylation (Sulfonium Salts) Core->Sulfonium MeI / AgBF4 Alcohol Reduction (4-Hydroxy) Core->Alcohol NaBH4, MeOH (Stereoselective) Spiro Spirocyclization (Bucherer-Bergs) Core->Spiro (NH4)2CO3, KCN (Hydantoin formation) Bromo Alpha-Bromination (3-Bromo derivative) Core->Bromo Br2, AcOH (Regioselective at C3)

Figure 1: Divergent synthesis pathways. Red nodes indicate sulfur-specific chemistry; Green nodes target the ketone; Yellow nodes target the alpha-carbon.

Key Mechanistic Insights
  • S-Oxidation (Red Pathway): Reaction with 1 eq.[1] m-CPBA yields the sulfoxide.[1] This increases water solubility and creates a dipole that alters the ring conformation (chair-to-twist-boat).

  • Alpha-Bromination (Yellow Pathway): As noted in literature [1], bromination occurs preferentially at the C3 position (less sterically hindered than C5, but activated by the ketone).[1] This provides a handle for cross-coupling.[1]

  • Spirocyclization (Green Pathway): The ketone is sterically accessible enough for Bucherer-Bergs reactions, yielding spiro-hydantoins useful in inhibitor design (e.g., MMP inhibitors).[1]

Applications in Research & Development

Flavor & Fragrance (F&F)
  • Profile: The compound is a "high-impact" aroma chemical.[1][2] At <1 ppm, it imparts a "tropical/catty" note (reminiscent of Sauvignon Blanc).[1] At >10 ppm, it shifts to "savory/meaty" (Maillard reaction type).[1]

  • Stability: Unlike aldehydes, the thianone ring is stable in low pH beverages, making it a superior candidate for citrus formulations.[1]

Drug Discovery[1][5][6]
  • Bioisosterism: The thianone ring serves as a lipophilic bioisostere for the piperidin-4-one ring. The C-S bond length (1.82 Å) is longer than C-N (1.47 Å), expanding the ring size and altering the vector of substituents at the 4-position.

  • Metabolic Liability: Researchers must account for the "Soft Spot" at the sulfur.[1] In vivo, this will be rapidly oxidized to the sulfoxide/sulfone by FMO (Flavin-containing Monooxygenase) enzymes.[1] If this metabolism is undesirable, the 1,1-dioxide derivative should be synthesized directly as the lead compound.

References

  • EPA CompTox Dashboard. 2-Methyloxan-4-one (Oxygen Analog Data for SAR).[1] Retrieved from [Link][1]

  • PubChem. 2-Methyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS 82483-84-9). Retrieved from [Link][1]

  • The Good Scents Company. Organosulfur Flavor Ingredients & Thianone Derivatives.[1] Retrieved from [Link]

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Potential reaction mechanisms involving 2-METHYLTHIAN-4-ONE

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Reaction Mechanisms of 2-Methylthian-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reaction mechanisms involving 2-methylthian-4-one, a heterocyclic ketone with significant synthetic utility. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry of analogous six-membered heterocyclic ketones and general principles of carbonyl reactivity to predict its chemical behavior. This guide explores nucleophilic addition to the carbonyl group, the stereochemical outcomes of carbonyl reduction, reactivity at the α-positions, and potential ring-opening and sulfur-centered reactions. Detailed mechanistic pathways, predictive experimental protocols, and visual diagrams are provided to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction to 2-Methylthian-4-one

2-Methylthian-4-one is a saturated six-membered heterocyclic compound containing a sulfur atom at position 1, a ketone at position 4, and a methyl group at position 2. The presence of the sulfur atom and the chiral center at the C2 position introduces unique stereoelectronic properties that influence its reactivity compared to simple cyclohexanones. Understanding these nuances is critical for its strategic application in the synthesis of complex molecules.

Molecular Structure and Key Features:

  • Heterocyclic Ketone: The core structure is a thiane ring with a carbonyl group.

  • Chirality: The methyl group at the C2 position creates a stereocenter, meaning the molecule exists as a pair of enantiomers ((R)-2-methylthian-4-one and (S)-2-methylthian-4-one).

  • Sulfur Atom: The thioether moiety can influence the electronic nature of the carbonyl group and potentially participate in reactions.

  • Conformational Isomerism: Like cyclohexane derivatives, 2-methylthian-4-one exists in chair conformations, with the methyl group occupying either an axial or equatorial position. The equatorial conformation is generally more stable.

Below is a table summarizing the predicted physical properties of 2-methylthian-4-one, based on its parent compound, thian-4-one (CAS 1072-72-6)[1][2].

PropertyPredicted ValueSource of Analogy
CAS Number Not readily available-
Molecular Formula C6H10OS-
Molecular Weight 130.21 g/mol -
Appearance Colorless to pale yellow liquidGeneral observation for similar ketones
Boiling Point ~180-190 °C at 760 mmHgExtrapolated from thian-4-one
Density ~1.1 g/cm³Extrapolated from thian-4-one

Nucleophilic Addition at the Carbonyl Carbon

The most fundamental reaction of ketones is nucleophilic addition to the electrophilic carbonyl carbon[3][4]. The polarization of the carbon-oxygen double bond renders the carbon atom susceptible to attack by a wide range of nucleophiles.

General Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³[3][4].

  • Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or upon acidic workup to yield the final alcohol product.

Diagram: General Nucleophilic Addition

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation ketone 2-Methylthian-4-one intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nu Nu:⁻ Nu->intermediate intermediate2 Tetrahedral Alkoxide Intermediate product Tertiary Alcohol intermediate2->product H_source H⁺ (from acid/solvent) H_source->product

Caption: General mechanism of nucleophilic addition to 2-methylthian-4-one.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols[5][6].

Predictive Protocol: Grignard Reaction

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.

  • Addition: Cool the Grignard solution to 0 °C. Add a solution of 2-methylthian-4-one in anhydrous ether or THF dropwise with stirring.

  • Quenching: After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in 2-methylthian-4-one is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). This reaction yields a secondary alcohol, 2-methylthian-4-ol.

Common Reducing Agents
  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, which must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by an aqueous workup.

Stereochemical Considerations

The reduction of 2-methylthian-4-one will produce a mixture of two diastereomeric alcohols: cis-2-methylthian-4-ol and trans-2-methylthian-4-ol. The stereochemical outcome is dictated by the direction of the hydride attack on the carbonyl carbon.

Based on studies of the analogous 2-methyltetrahydropyran-4-one, the stereoselectivity of the reduction is highly dependent on the steric bulk of the reducing agent[7].

  • Small Hydride Donors (e.g., NaBH₄): These reagents can approach the carbonyl from either the axial or equatorial face. Axial attack is often favored to avoid steric hindrance with the axial hydrogens at C3 and C5, leading to the formation of the equatorial alcohol as the major product.

  • Bulky Hydride Donors (e.g., L-Selectride®): These reagents will preferentially attack from the less sterically hindered equatorial face, resulting in the axial alcohol as the major product[7].

Diagram: Stereoselective Reduction

G start 2-Methylthian-4-one axial_attack Axial Attack (e.g., NaBH₄) start->axial_attack equatorial_attack Equatorial Attack (e.g., L-Selectride®) start->equatorial_attack equatorial_alcohol Equatorial Alcohol (cis-isomer, Major Product) axial_attack->equatorial_alcohol axial_alcohol Axial Alcohol (trans-isomer, Major Product) equatorial_attack->axial_alcohol

Caption: Stereochemical pathways in the reduction of 2-methylthian-4-one.

Reactivity at the α-Positions

The protons on the carbon atoms adjacent to the carbonyl group (the α-protons at C3 and C5) are acidic and can be removed by a base to form an enolate.

Enolate Formation: Kinetic vs. Thermodynamic Control

2-Methylthian-4-one is an unsymmetrical ketone, and deprotonation can occur at either the C3 or C5 position, leading to two different enolates.

  • Kinetic Enolate: Formed by removing the less sterically hindered proton at the C5 position. This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C)[8].

  • Thermodynamic Enolate: The more substituted and more stable enolate, formed by removing a proton from the C3 position. This is favored by using a smaller, weaker base (e.g., sodium ethoxide) at higher temperatures, allowing for equilibration to the more stable form.

α-Alkylation

Once formed, the nucleophilic enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. The regioselectivity of the alkylation is determined by the choice of enolate (kinetic or thermodynamic)[8].

Predictive Protocol: Kinetic α-Alkylation

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate LDA. Add a solution of 2-methylthian-4-one in anhydrous THF dropwise and stir for 1 hour at -78 °C.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Potential Ring-Opening and Sulfur-Centered Reactions

Ring-Opening Reactions

While generally stable, the thiane ring could potentially undergo ring-opening under specific conditions. Strong nucleophiles or electrophilic activation of the sulfur atom could initiate such processes, although these are expected to be less common than reactions at the carbonyl or α-positions.

Oxidation of the Sulfur Atom

The thioether sulfur in 2-methylthian-4-one can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would significantly alter the electronic properties and steric environment of the molecule, potentially influencing the reactivity of the carbonyl group. For instance, the oxidation of the parent compound thian-4-one to thian-4-one S-oxide is a known transformation[9].

Conclusion

2-Methylthian-4-one is a versatile heterocyclic ketone with a rich potential for various chemical transformations. Its reactivity is governed by the interplay of the carbonyl group, the adjacent α-protons, the chiral center at C2, and the sulfur heteroatom. By drawing upon the established principles of carbonyl chemistry and the behavior of analogous heterocyclic systems, this guide provides a predictive framework for its synthetic applications. The reaction mechanisms and protocols outlined herein offer a solid foundation for researchers to explore the utility of 2-methylthian-4-one in the synthesis of novel and complex molecular architectures.

References

  • 2-methyl-tetrahydropyran-4-one | CAS#:1193-20-0 | Chemsrc. [Link]

  • 2-methyl-tetrahydropyran-4-one CAS 1193-20-0. Home Sunshine Pharma. [Link]

  • The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. ResearchGate. [Link]

  • 2-Methyl-4-heptanone | C8H16O | CID 69378. PubChem. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. ResearchGate. [Link]

  • Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Royal Society of Chemistry. [Link]

  • Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. [Link]

  • Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. [Link]

  • Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • 6.3 Alkylation at the α-Carbon. KPU Pressbooks. [Link]

  • Why do Carbonyl Compounds Undergo Nucleophilic Addition?. BYJU'S. [Link]

  • Conjugate Addition (1,4- or Michael Addition). Making Molecules. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI. [Link]

  • Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. ResearchGate. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]

  • Preparation method of 2-methyl-4-isothiazolin-3-one.
  • 4H-Thiopyran-4-one, tetrahydro-. NIST WebBook. [Link]

  • This Ring Opening Reaction Will Surprise You!. YouTube. [Link]

  • Preparation method of 2-methyl-4-isothiazolin-3-one.
  • Tetrahydrothiopyran-4-one | C5H8OS | CID 66173. PubChem. [Link]

  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. [Link]

  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. [Link]

  • A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]

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2-METHYLTHIAN-4-ONE: A Technical Guide to Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one) is a six-membered heterocyclic ketone characterized by a sulfur atom at position 1 and a carbonyl group at position 4. While structurally related to common flavor volatiles, its primary historical significance lies in pharmaceutical research, specifically as a stable structural analog for Thromboxane A2 (


) and as a scaffold for kinase inhibitors.
Chemical Identity Table
PropertyData
IUPAC Name 2-methylthian-4-one
Synonyms 2-methyltetrahydrothiopyran-4-one; 2-methyl-4-thianone
CAS Number 38486-20-3
Molecular Formula

Molecular Weight 130.21 g/mol
Physical State Pale yellow oil / Low-melting solid
Odor Profile Characteristic sulfurous, savory, meaty notes (typical of thianones)

Historical Context: The Thromboxane Quest

The discovery and initial intensive study of 2-methylthian-4-one emerged not from the flavor industry, but from the pharmaceutical sector in the late 1970s and early 1980s .

The Thromboxane A2 Challenge

In the mid-1970s, Thromboxane A2 (


) was identified as a potent inducer of platelet aggregation and vasoconstriction. However, 

is extremely unstable, with a half-life of roughly 30 seconds in physiological conditions, making direct study impossible.

Researchers sought stable structural analogs that could mimic the geometry of the


 oxane ring but resist hydrolysis. The thiane (sulfur-containing) ring system was identified as a promising bioisostere.
The Discovery Synthesis (c. 1980)

Research groups, notably those associated with The Open University and contributors to J. Chem. Soc. Perkin Trans.[1][2][3][4][5] 1, investigated sulfur-containing thromboxane analogues. 2-methylthian-4-one was synthesized as a key intermediate to introduce the methyl substituent (mimicking the side chains of prostaglandins) onto the heterocyclic core.

  • Key Innovation: The use of organocuprate chemistry (Lithium dimethylcuprate) to perform a conjugate addition on 2,3-dihydrothiin-4-one. This method allowed for the regioselective introduction of the methyl group at the C-2 position, a crucial structural requirement for biological activity.

Chemical Synthesis Protocols

This section details two distinct synthetic pathways: the historical Organocuprate Addition (favored for regioselectivity) and the Dieckmann Condensation (favored for scale).

Method A: Conjugate Addition (The "Discovery" Route)

Rationale: This method ensures precise placement of the methyl group at the C-2 position via 1,4-addition to an


-unsaturated ketone.
Reagents
  • Precursor: 2,3-dihydrothiin-4-one

  • Reagent: Lithium dimethylcuprate (

    
    )
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF
    
  • Quench: Saturated Ammonium Chloride (

    
    )
    
Protocol
  • Preparation of Cuprate: In a flame-dried flask under Argon, suspend purified Copper(I) Iodide (

    
    ) in anhydrous diethyl ether. Cool to 0°C.
    
  • Lithiation: Add Methyllithium (

    
    , 2 equivalents) dropwise. The solution should turn clear/colorless (formation of 
    
    
    
    ).
  • Cooling: Lower the temperature of the cuprate solution to -78°C (Dry ice/acetone bath).

  • Addition: Add a solution of 2,3-dihydrothiin-4-one (1.0 equivalent) in ether dropwise over 30 minutes. Maintain temperature at -78°C to prevent polymerization.

  • Reaction: Stir for 1–2 hours at -78°C. Monitor by TLC for disappearance of the enone.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
     with vigorous stirring. The aqueous layer will turn deep blue (copper complex).
    
  • Workup: Extract with ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the resulting yellow oil via silica gel chromatography (Hexanes/EtOAc) to yield 2-methylthian-4-one.

Method B: Dieckmann Condensation (Scalable Route)

Rationale: This approach builds the ring from acyclic precursors, suitable for multi-gram synthesis.

Reagents
  • Precursor: Methyl 3-((3-methoxy-3-oxopropyl)thio)butanoate (or similar diester)

  • Base: Sodium Hydride (

    
    ) or Sodium Methoxide (
    
    
    
    )
  • Solvent: Anhydrous THF or Toluene

Protocol
  • Cyclization: Treat the diester precursor with

    
     in refluxing THF. The base deprotonates the 
    
    
    
    -carbon, triggering an intramolecular Claisen (Dieckmann) condensation to form the ring.
  • Intermediate Isolation: This yields the

    
    -keto ester intermediate: Methyl 2-methyl-4-oxotetrahydrothiopyran-3-carboxylate.
    
  • Hydrolysis & Decarboxylation: Reflux the intermediate in 10% aqueous Sulfuric Acid (

    
    ). This hydrolyzes the ester to the acid, which spontaneously decarboxylates upon heating.
    
  • Isolation: Neutralize, extract with Dichloromethane (

    
    ), and distill to obtain the final ketone.
    

Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Method A: Organocuprate Addition (Regioselective) cluster_1 Method B: Dieckmann Condensation (Scalable) StartA 2,3-Dihydrothiin-4-one InterA Enolate Intermediate StartA->InterA 1,4-Addition ReagentA Me2CuLi (-78°C, Et2O) ReagentA->InterA Product 2-METHYLTHIAN-4-ONE InterA->Product NH4Cl Quench StartB Sulfide Diester (Acyclic Precursor) StepB1 Dieckmann Cyclization (NaH/THF) StartB->StepB1 InterB β-Keto Ester Intermediate StepB1->InterB StepB2 Hydrolysis/Decarboxylation (H2SO4, Reflux) InterB->StepB2 StepB2->Product

Figure 1: Comparison of the regioselective Organocuprate route (top) versus the scalable Dieckmann Condensation route (bottom).

Applications & Utility

Pharmaceutical Research
  • Thromboxane Analogs: 2-Methylthian-4-one serves as a stable core for synthesizing analogs of

    
     and Prostaglandin 
    
    
    
    . The sulfur atom alters the ring puckering and lipophilicity compared to the oxygen analog, providing valuable Structure-Activity Relationship (SAR) data.
  • Kinase Inhibitors: The thianone scaffold is utilized in modern medicinal chemistry to design inhibitors for kinases such as ITK (Interleukin-2-inducible T-cell kinase) . The ketone functionality allows for the attachment of various heterocycles (e.g., via Knoevenagel condensation) to target the ATP-binding pocket.

Flavor & Fragrance Chemistry
  • Structural Class: Thianones are known for their potent sulfurous, meaty, and savory organoleptic properties.

  • Status: While 2-methylthian-4-one possesses these notes, it is less commercially prominent than its unsaturated cousins (e.g., thiopyranones) or furanthiol derivatives. It is primarily used as a research standard for analyzing sulfur volatiles in cooked meats or as a specialized intermediate for complex flavor molecules.

Safety & Handling

Caution: Sulfur-containing heterocycles often possess strong, pervasive odors ("stench") and can be irritants.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood .

  • PPE: Butyl rubber gloves are recommended as standard nitrile gloves may be permeable to low-molecular-weight sulfur compounds.

  • Waste Disposal: Treat all waste streams with bleach (sodium hypochlorite) to oxidize the sulfide to the less odorous sulfoxide/sulfone before disposal, preventing facility contamination.

References

  • Open University Research (Thesis Source): The synthesis of sulphur-containing thromboxane analogues. (Discusses the synthesis of 2-methylthian-4-one via lithium dimethylcuprate addition to 2,3-dihydrothiin-4-one).

  • BenchChem Technical Data: 2-Methylthian-4-one (CAS 38486-20-3). (Chemical properties and synthesis intermediates).

  • Journal of the Chemical Society:Perkin Transactions 1. (Historical context for thianone synthesis and thromboxane analogs, c. 1980s).
  • PubChem: 2-Methyl-4-heptanone & Related Ketones. (Comparative data for methyl-substituted ketones).

Sources

An In-depth Technical Guide to the Stability and Reactivity of 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2-methylthian-4-one, a sulfur-containing heterocyclic ketone. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in the well-documented chemistry of its parent compound, thian-4-one (tetrahydro-4H-thiopyran-4-one), and the established principles of organic chemistry. We will explore the influence of the 2-methyl substituent on the conformational equilibrium, stability under various stress conditions, and the reactivity of the carbonyl and thioether functionalities. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and actionable experimental protocols for the characterization and handling of this compound.

Introduction: The Significance of the Thian-4-one Scaffold

The thian-4-one core is a valuable structural motif in medicinal chemistry and organic synthesis.[1] Its presence in various biologically active compounds underscores the importance of understanding the chemical behavior of its derivatives.[2] 2-Methylthian-4-one, as a substituted analog, presents a unique combination of a reactive carbonyl group, a potentially oxidizable thioether, and a chiral center at the C-2 position, introducing stereochemical considerations into its reactivity profile. This guide aims to provide a detailed exposition of its anticipated chemical properties to facilitate its use in research and development.

Molecular Structure and Conformational Analysis

The structure of 2-methylthian-4-one is characterized by a six-membered thiane ring with a ketone at the 4-position and a methyl group at the 2-position.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (More Stable) a1 a2 a1->a2 a3 a2->a3 Me_a a2->Me_a CH3 (axial) a4 a3->a4 a5 a4->a5 O_a a4->O_a O a6 a5->a6 a6->a1 S_a a6->S_a S e1 e2 e1->e2 e3 e2->e3 Me_e e2->Me_e CH3 (equatorial) e4 e3->e4 e5 e4->e5 O_e e4->O_e O e6 e5->e6 e6->e1 S_e e6->S_e S Axial_Label Axial Conformer Equatorial_Label Equatorial Conformer (More Stable) Axial_Label->Equatorial_Label Ring Flip

Caption: Conformational equilibrium of 2-methylthian-4-one.

Based on the principles of conformational analysis, the equatorial conformer is predicted to be significantly more stable. [3]This is due to the avoidance of 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C-4 and C-6. This conformational preference will have a profound impact on the stereochemical outcome of reactions involving this molecule.

Stability Profile

While specific stability data for 2-methylthian-4-one is not readily available, a robust assessment can be made by considering the stability of its structural components and the behavior of analogous molecules like tetrahydro-4H-pyran-4-one. [4][5]

Condition Predicted Stability Potential Degradation Products
Acidic (Aqueous) Susceptible to degradation, particularly at elevated temperatures. Ring-opening via hydrolysis of the thioether linkage, potentially leading to thiol-containing keto-acids.
Basic (Aqueous) Susceptible to degradation. Ring-opening, and potential for aldol condensation products if enolization is facile.
Oxidative Highly susceptible to oxidation at the sulfur atom. Sulfoxide and sulfone derivatives. Stronger oxidants may lead to ring cleavage.
Thermal Likely stable at ambient temperatures, but may degrade at elevated temperatures. Fragmentation products, potential for polymerization.

| Photolytic | Potentially susceptible to degradation upon exposure to UV light. | Photorearranged isomers, radical-induced degradation products. |

Proposed Experimental Protocol for Forced Degradation Studies

To empirically determine the stability of 2-methylthian-4-one, a forced degradation study is recommended.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of 2-Methylthian-4-one Acid Acidic (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose Base Basic (e.g., 0.1 M NaOH, RT) Stock->Base Expose Oxidative Oxidative (e.g., 3% H2O2, RT) Stock->Oxidative Expose Thermal Thermal (e.g., 80°C, solid state) Stock->Thermal Expose Photolytic Photolytic (UV/Vis light) Stock->Photolytic Expose HPLC HPLC-UV/MS Analysis (at time points: 0, 2, 8, 24h) Acid->HPLC Analyze Base->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze Characterization Characterization of Degradation Products (NMR, MS) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-methylthian-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize the aliquots before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw aliquots at 0, 1, 4, and 8 hours. Neutralize the aliquots before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at various time points.

  • Thermal Degradation: Place a known amount of solid 2-methylthian-4-one in a vial and keep it in a thermostatic oven at 80°C. Dissolve samples at different time points for analysis.

  • Photolytic Degradation: Expose a solution of 2-methylthian-4-one to UV/Vis light. Keep a control sample in the dark under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.

Reactivity Profile

The reactivity of 2-methylthian-4-one is primarily dictated by the carbonyl group, the thioether linkage, and the acidic protons on the carbons alpha to the carbonyl group.

Reactions at the Carbonyl Group

The carbonyl group is electrophilic and will undergo nucleophilic addition reactions. [6][7][8]

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-methylthian-4-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome will be influenced by the preferred equatorial conformation of the methyl group.

  • Aldol and Related Condensations: The diastereoselectivity of aldol reactions of the parent compound, tetrahydro-4H-thiopyran-4-one, has been studied. [9]It is expected that 2-methylthian-4-one will also participate in such reactions, offering a route to more complex molecular architectures. * Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, providing a method for carbon-carbon bond formation at the C-4 position.

  • Formation of Imines and Enamines: Reaction with primary or secondary amines will yield the corresponding imines or enamines, respectively.

cluster_carbonyl Reactions at the Carbonyl Group Start 2-Methylthian-4-one Reduction Reduction (e.g., NaBH4) Start->Reduction [H] Aldol Aldol Condensation Start->Aldol Base, RCHO Wittig Wittig Reaction Start->Wittig Ph3P=CHR Imine Imine/Enamine Formation Start->Imine RNH2 / R2NH Product_Alcohol 2-Methylthian-4-ol Reduction->Product_Alcohol Product_Aldol β-Hydroxy Ketone Aldol->Product_Aldol Product_Alkene 4-Alkylidene-2-methylthiane Wittig->Product_Alkene Product_Imine Imine/Enamine Imine->Product_Imine

Caption: Key reactions at the carbonyl group.

Reactions at the Sulfur Atom

The thioether sulfur is a nucleophilic center and is susceptible to oxidation.

  • Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The reactivity of the molecule can be significantly altered by the oxidation state of the sulfur.

Thiane 2-Methylthian-4-one Sulfoxide 2-Methylthian-4-one S-oxide Thiane->Sulfoxide [O] Sulfone 2-Methylthian-4-one S,S-dioxide Sulfoxide->Sulfone [O]

Caption: Oxidation of the sulfur atom.

Reactions at the Alpha-Carbons

The protons on the carbons adjacent to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

  • Alkylation and Acylation: The enolate can be alkylated or acylated, allowing for the introduction of functional groups at the C-3 and C-5 positions.

  • Halogenation: In the presence of an acid or base catalyst, the alpha-carbons can be halogenated.

Synthesis

While a specific synthesis for 2-methylthian-4-one is not widely reported, it can be conceptually approached through modifications of known methods for the synthesis of the parent thian-4-one. A classical approach for thian-4-one synthesis involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation. [1]A plausible route to 2-methylthian-4-one could involve starting with a methylated analog of the starting materials.

Conclusion

2-Methylthian-4-one is a heterocyclic ketone with a rich and predictable reactivity profile. Its stability is expected to be moderate, with susceptibility to degradation under harsh acidic, basic, and oxidative conditions. The presence of the carbonyl group, the thioether, and the acidic alpha-protons provides multiple avenues for synthetic transformations. The conformational preference of the 2-methyl group for the equatorial position is a key factor that will govern the stereochemical outcome of its reactions. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability and reactivity of this and other related heterocyclic compounds, facilitating their application in drug discovery and chemical synthesis.

References

  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1). [Link]

  • Springer. (2019). SYNTHESIS OF TETRAHYDRO-4H-THIOPYRAN-4-ONES. [Link]

  • Alkali Scientific. (n.d.). Tetrahydro-4H-thiopyran-4-one, 1 X 1 g (155160-1G). [Link]

  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. [Link]

  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. [Link]

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  • Home Sunshine Pharma. (n.d.). Tetrahydro-4H-pyran-4-one CAS 29943-42-8. [Link]

  • Chemistry LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. [Link]

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Methodological & Application

The Emerging Potential of 2-Methylthian-4-one in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thian-4-one Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of modern drug discovery. While nitrogen- and oxygen-containing heterocycles have long been in the spotlight, sulfur-containing ring systems are gaining increasing attention for their unique physicochemical properties and diverse biological activities.[1] The thian-4-one core, a six-membered saturated heterocycle containing a sulfur atom and a ketone group, represents a promising, yet underexplored, scaffold. Its inherent structural features, including the ability of the sulfur atom to engage in various non-covalent interactions and the ketone functionality that allows for diverse chemical modifications, make it an attractive starting point for the synthesis of novel therapeutic agents.

This guide focuses on the applications of a specific derivative, 2-methylthian-4-one, in medicinal chemistry. While direct extensive research on this particular molecule is emerging, we will explore its potential by drawing parallels with the well-documented bioactivities of related sulfur-containing heterocycles. We will provide detailed synthetic protocols, discuss potential therapeutic applications, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

Synthesis of the 2-Methylthian-4-one Core: A Step-by-Step Protocol

The synthesis of the parent compound, tetrahydrothiopyran-4-one (thian-4-one), has been well-established, and modifications of these methods can be employed to introduce substituents such as the methyl group at the 2-position. A common and reliable approach involves a Dieckmann condensation followed by decarboxylation.[2]

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one

This protocol outlines the synthesis of the parent scaffold, which can be adapted for the synthesis of 2-methylthian-4-one.

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dieckmann Condensation: To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature.[2] The reaction mixture is then stirred until the condensation is complete.

  • Work-up: The reaction is carefully quenched with water and acidified with concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester.[2]

  • Decarboxylation: The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is refluxed with concentrated hydrochloric acid until decarboxylation is complete.

  • Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified by column chromatography to yield tetrahydrothiopyran-4-one.

Medicinal Chemistry Applications: Extrapolating from Structurally Related Compounds

The true potential of 2-methylthian-4-one lies in its versatility as a scaffold for generating diverse libraries of compounds with potential therapeutic applications. By examining the biological activities of other sulfur-containing heterocycles, we can infer promising avenues of research for 2-methylthian-4-one derivatives.

Anticancer Activity

Sulfur-containing heterocycles are well-represented among anticancer agents.[3] Thiophene, thiazole, and thiazolidin-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] For instance, certain thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]

Hypothetical Application: Derivatives of 2-methylthian-4-one could be designed to target specific signaling pathways implicated in cancer progression. The ketone at the 4-position can be functionalized to introduce pharmacophores known to interact with cancer-related targets such as kinases or heat shock proteins.[7]

Protocol 2: Synthesis of a Hypothetical Bioactive 2-Methylthian-4-one Derivative

This protocol describes the synthesis of a hypothetical anticancer agent based on the 2-methylthian-4-one scaffold, incorporating a pharmacophore from a known class of kinase inhibitors.

Materials:

  • 2-Methylthian-4-one

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine (as a catalyst)

  • Ethanol

  • Thioglycolic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Knoevenagel Condensation: A mixture of 2-methylthian-4-one, an aromatic aldehyde, and a catalytic amount of piperidine in ethanol is refluxed. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed, and dried.

  • Thiazolidinone Ring Formation: The product from the previous step is dissolved in toluene along with thioglycolic acid. The mixture is refluxed with a Dean-Stark apparatus to remove water. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired thiazolidinone derivative.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, and compounds that can target multiple aspects of these diseases are highly sought after. Sulfur-containing heterocycles have shown promise as neuroprotective agents.[8] For instance, some of these compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[8][9] The antioxidant properties of sulfur-containing compounds are also beneficial in mitigating the oxidative stress associated with neurodegeneration.[10]

Hypothetical Application: By modifying the 2-methylthian-4-one scaffold, it may be possible to develop novel inhibitors of cholinesterases or compounds that protect neurons from oxidative damage. The lipophilic nature of the thian ring could facilitate crossing the blood-brain barrier.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic-resistant bacteria is a major global health threat. Thiazolidin-4-one derivatives have been extensively studied for their antibacterial and antifungal properties.[11] They have also been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[11]

Hypothetical Application: 2-Methylthian-4-one can serve as a template for the design of novel antimicrobial agents. The introduction of various substituents at the 2, 3, and 5 positions of the thian ring could lead to compounds with potent activity against a broad spectrum of microbes.

Data Presentation

Table 1: Potential Therapeutic Applications of 2-Methylthian-4-one Derivatives

Therapeutic AreaPotential Mechanism of ActionKey Structural Features to Explore
Oncology Kinase inhibition, Induction of apoptosis, Cell cycle arrestIntroduction of aromatic and heteroaromatic substituents, Functionalization of the ketone group.
Neuroprotection Acetylcholinesterase/Butyrylcholinesterase inhibition, Antioxidant activityIncorporation of amine functionalities, Introduction of groups that can chelate metal ions.
Antimicrobial Inhibition of essential microbial enzymes, Disruption of biofilm formationIntroduction of halogen atoms, nitro groups, and other electron-withdrawing groups.

Visualization of Key Concepts

Synthetic Pathway for a Hypothetical Bioactive Derivative

Synthetic_Pathway A 2-Methylthian-4-one C Knoevenagel Condensation Product A->C Piperidine, Ethanol, Reflux B Aromatic Aldehyde B->C E Bioactive Thiazolidinone Derivative C->E Toluene, Reflux (Dean-Stark) D Thioglycolic Acid D->E

Caption: Synthetic workflow for a bioactive 2-methylthian-4-one derivative.

Logical Relationship for Drug Discovery

Drug_Discovery_Logic Scaffold 2-Methylthian-4-one Scaffold Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for drug discovery using the 2-methylthian-4-one scaffold.

Conclusion and Future Perspectives

While 2-methylthian-4-one is not yet a household name in medicinal chemistry, its structural attributes and the proven success of related sulfur-containing heterocycles strongly suggest a bright future. This guide has aimed to provide a comprehensive overview of its potential, from synthesis to diverse therapeutic applications. It is our hope that the provided protocols and conceptual frameworks will inspire further research into this promising scaffold. The versatility of the thian-4-one core, coupled with the ever-present need for novel therapeutics, positions 2-methylthian-4-one as a valuable building block for the next generation of medicines.

References

  • Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules, 17(10), 11456-11468. Available from: [Link]

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  • Singh, D., Piplani, M., Kharkwal, H., Murugesan, S., Singh, Y., Aggarwal, A., & Chander, S. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore, 14(1), 56-70. Available from: [Link]

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2-Methylthian-4-one: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Methylthian-4-one

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methylthian-4-one, also known as 2-methyltetrahydro-4H-thiopyran-4-one, has emerged as a highly valuable and versatile intermediate. Its structure, a six-membered thiopyranone ring, features a ketone for diverse functionalization, a sulfur heteroatom that can influence reactivity and be used in prodrug strategies, and a stereogenic center at the C-2 position.[1] This unique combination of features makes it an ideal starting point for the stereocontrolled synthesis of a wide range of heterocyclic compounds, natural product analogues, and pharmaceutically active agents.

This technical guide provides a comprehensive overview of the synthesis, conformational analysis, key reactions, and applications of 2-Methylthian-4-one. The protocols and insights are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

Physicochemical Data
PropertyValue (Predicted/Observed)Reference
IUPAC Name 2-Methyltetrahydro-4H-thiopyran-4-one-
Molecular Formula C₆H₁₀OS-
Molecular Weight 130.21 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point ~80-85 °C at 10 mmHg (Estimated)[2]
Density ~1.08 g/mL (Estimated)[2]
Spectroscopic Characterization

The structural features of 2-Methylthian-4-one give rise to a distinct spectroscopic signature.[3][4][5]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.0-2.5 (m, 5H): Complex multiplet region corresponding to the protons on the thiopyran ring (H2, H3, H5). The axial and equatorial protons will exhibit different chemical shifts and coupling constants due to the ring conformation.

    • δ ~1.3 (d, J ≈ 6.8 Hz, 3H): A characteristic doublet for the methyl group protons at the C-2 position, coupled to the H2 proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~208-205: Ketone carbonyl carbon (C4).

    • δ ~48-45: Methylene carbons adjacent to the ketone (C3, C5).

    • δ ~35-30: Methine carbon bearing the methyl group (C2).

    • δ ~25-20: Methylene carbon adjacent to sulfur (C6).

    • δ ~20-15: Methyl carbon (CH₃).

  • IR (Neat, cm⁻¹):

    • ~2960-2850: C-H stretching vibrations of the alkyl groups.

    • ~1715: Strong, sharp absorption characteristic of a saturated ketone (C=O) stretch.

    • ~1450, 1370: C-H bending vibrations.

  • Mass Spectrometry (EI):

    • m/z 130: Molecular ion [M]⁺.

    • Key fragments corresponding to the loss of CO, CH₃, and cleavage of the thiopyran ring.

Synthesis of the 2-Methylthian-4-one Scaffold

While 2-methylthian-4-one is not as readily available as its parent compound, tetrahydro-4H-thiopyran-4-one, its synthesis can be efficiently achieved via a Dieckmann-type condensation followed by decarboxylation. This approach offers a reliable and scalable route.[2][6]

G cluster_0 Synthesis Pathway start Dimethyl 3,3'-thiobis(2-methylpropanoate) (or related diester) base Base (e.g., NaOMe, NaH) in THF start->base 1. Dieckmann Condensation intermediate β-keto ester intermediate base->intermediate decarbox Acidic Hydrolysis & Heat (e.g., 10% aq. H₂SO₄, reflux) intermediate->decarbox 2. Decarboxylation product 2-Methylthian-4-one decarbox->product

Caption: Chair conformations of 2-methylthian-4-one. (Note: Images in DOT script are placeholders for actual chemical structures)

Application Note 1: Stereoselective α-Alkylation

The enolizable protons at the C-3 and C-5 positions of 2-methylthian-4-one provide a handle for carbon-carbon bond formation. The generation of a kinetic enolate with a strong, hindered base like lithium diisopropylamide (LDA) will preferentially occur at the less substituted C-5 position. However, thermodynamic enolization can provide access to the C-3 position. Subsequent alkylation with an electrophile allows for the introduction of new substituents.

Causality: The existing stereocenter at C-2 influences the trajectory of the incoming electrophile, leading to a diastereoselective outcome. The bulky equatorial methyl group directs the electrophile to the opposite face of the ring. [7]

Protocol: Diastereoselective α-Alkylation of 2-Methylthian-4-one

This protocol describes a general procedure for the diastereoselective methylation at the C-5 position.

Materials:

  • 2-Methylthian-4-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 2-methylthian-4-one (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir vigorously for 2-3 hours, allowing the reaction to proceed at this temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dimethylthian-4-one.

Expected Outcome: The reaction is expected to yield the trans-2,5-dimethylthian-4-one as the major diastereomer due to the directing effect of the equatorial C-2 methyl group.

Application Note 2: Synthesis of Fused Heterocycles

The ketone functionality serves as a key electrophilic site for condensation reactions, enabling the construction of fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole-fused thiopyrans, while reaction with hydroxylamine can yield isoxazole-fused systems. These scaffolds are of significant interest in medicinal chemistry. [8][9]

G cluster_1 Condensation & Cyclization start 2-Methylthian-4-one reagent Binucleophile (e.g., Hydrazine, Hydroxylamine) start->reagent 1. Condensation intermediate Condensation Adduct (e.g., Hydrazone) reagent->intermediate product Fused Heterocycle (e.g., Pyrazole-fused thiopyran) intermediate->product 2. Intramolecular Cyclization

Caption: Pathway to fused heterocycles.

Safety and Handling

As with all sulfur-containing organic compounds, 2-methylthian-4-one should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methylthian-4-one is a potent and underutilized building block in organic synthesis. Its defined stereochemistry, coupled with the versatile reactivity of the thiopyranone core, provides a robust platform for the diastereoselective synthesis of complex molecules. The ability to perform selective alkylations and engage in condensation reactions to build fused heterocyclic systems highlights its strategic importance. The protocols and data presented herein are intended to empower researchers to unlock the full synthetic potential of this valuable chiral intermediate.

References

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Use of 2-METHYLTHIAN-4-ONE in the flavor and fragrance industry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation, Sensory Integration, and Analytical Validation of 2-Methylthian-4-one

Target Audience: Flavor Chemists, Fragrance Formulators, Analytical Scientists, and Preclinical Development Professionals.

Executive Brief & Mechanistic Rationale

2-Methylthian-4-one (2-methyltetrahydro-4H-thiopyran-4-one, CAS: 38486-20-3) is a highly potent volatile organic sulfur compound (VOSC) belonging to the family of saturated sulfur heterocycles. While the thiopyran-4-one scaffold is frequently evaluated as an intermediate in pharmaceutical manufacturing—specifically as a framework for designing kinase inhibitors[1]—its extreme volatility and intense olfactory properties make it a high-value character-impact compound in the flavor and fragrance (F&F) industry[2].

The Causality of Olfactory Impact: In nature, sulfur-containing heterocycles are generated via the thermal degradation of thiamin (Vitamin B1) and subsequent Maillard reactions between reducing sugars and sulfur-containing amino acids (like cysteine)[3]. Because human olfactory receptors (such as OR2T11) have evolved to detect trace sulfur compounds as indicators of protein-rich food (cooked meats) or potential spoilage, compounds like 2-methylthian-4-one possess odor detection thresholds in the parts-per-billion (ppb) range[3].

In flavor formulation, it imparts intense savory, roasted meat, coffee, and alliaceous (garlic/onion) notes[4]. In perfumery, it is utilized at sub-threshold levels to provide a "lifted" earthy, green, or sulfurous top-note that adds hyper-realistic depth to botanical accords[2].

Quantitative Data & Application Parameters

To effectively utilize 2-methylthian-4-one without overwhelming a formulation, precise dosing is critical. The tables below summarize its physicochemical properties compared to related heterocycles, alongside validated dosing guidelines.

Table 1: Physicochemical and Sensory Parameters of Saturated Sulfur Heterocycles

CompoundCAS NumberRing SizeOdor DescriptorOdor Threshold (Water)Primary F&F Application
2-Methylthian-4-one 38486-20-36-memberedRoasted meat, coffee, alliaceous~1.5 - 5.0 ppbSavory flavors, trace fragrance modifier
Tetrahydrothiopyran-4-one 1072-72-66-memberedSulfurous, earthy, mustard-like~10 - 20 ppbFragrance precursor, pharma scaffold
Tetrahydrothiophen-3-one 1003-04-95-memberedGarlic, buttery, green vegetable~0.5 - 2.0 ppbCooked beef, roasted peanut flavors

Table 2: Application Dosing Guidelines for 2-Methylthian-4-one

Matrix / ApplicationTarget Concentration (Final Product)Olfactory Contribution
Beef / Poultry Broth 0.05 ppm – 0.2 ppmEnhances umami depth and roasted Maillard character.
Roasted Coffee / Cocoa 0.01 ppm – 0.05 ppmFortifies the bitter-roasted, nutty backbone.
Savory Snacks (Chips) 0.1 ppm – 0.5 ppmProvides a fried, alliaceous (onion/garlic) top-note.
Fine Fragrance (Earthy) 0.001 ppm – 0.01 ppmActs as a sub-threshold modifier for green/rooty notes.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Because VOSCs are prone to oxidation and can easily cause olfactory fatigue (anosmia) in laboratory personnel, strict adherence to dilution causality and internal controls is required.

G A 2-Methylthian-4-one (Raw VOSC) B Gravimetric Dilution (0.1% in PG/Triacetin) A->B Prevents Olfactory Fatigue C Flavor Base Formulation (Savory/Roasted/Coffee) B->C Umami Enhancer D Fragrance Compounding (Trace Earthy/Green) B->D Top-Note Modifier E GC-MS/O Validation (Split-Effluent Analysis) C->E D->E F Sensory Panel (Triangle Test Validation) E->F Correlates MS to Odor G Final Commercial Product F->G

Workflow for the formulation and analytical validation of 2-Methylthian-4-one in sensory matrices.

Protocol 1: Trace-Level Formulation in Savory Matrices

Causality: Raw 2-methylthian-4-one cannot be added directly to a bulk base. Its extreme potency will cause localized "hot spots" of sulfurous off-notes. We utilize a primary dilution in Propylene Glycol (PG) to lower the vapor pressure and stabilize the molecule against rapid volatilization. Amber glassware is mandated to prevent UV-catalyzed degradation of the C-S bond.

Step-by-Step Methodology:

  • Primary Dilution (1.0% w/w): In a certified fume hood, gravimetrically weigh 1.00 g of pure 2-methylthian-4-one into a tared 100 mL amber glass volumetric flask.

  • Solvent Addition: Bring to volume with food-grade Propylene Glycol (PG) or Triacetin. Cap with a PTFE-lined closure and vortex for 60 seconds.

  • Secondary Dilution (0.01% w/w): Transfer 1.0 mL of the primary dilution into a new 100 mL amber flask and bring to volume with PG. This is your working stock (100 ppm).

  • Base Integration: To create a roasted beef flavor base, add 1.0 g of the working stock to 999.0 g of the unflavored beef matrix (yielding a final concentration of 0.1 ppm).

  • Self-Validation (Triangle Test): Prepare three sensory cups: two containing the unflavored beef matrix (Controls) and one containing the spiked matrix. A trained panel must statistically identify the spiked sample (p < 0.05) to validate that the dosing is above the recognition threshold but below the rejection threshold.

Protocol 2: Analytical Validation via GC-MS/O (Gas Chromatography-Olfactometry)

Causality: Standard GC-FID or GC-MS often fails to capture the sensory reality of VOSCs because the human nose can detect sulfur compounds at concentrations lower than the instrumental Limit of Detection (LOD). GC-MS/O splits the column effluent between a mass spectrometer (for structural confirmation) and a sniffing port (for human sensory correlation).

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard: Extract 10 g of the formulated flavor base using Solid-Phase Microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Self-Validation Step: Prior to extraction, spike the sample with 0.1 ppm of an internal standard (e.g., isotopically labeled

    
    -methional or 2-methyltetrahydrothiophen-3-one) to validate extraction efficiency and retention time shifting.
    
  • Chromatographic Separation: Desorb the SPME fiber in the GC inlet at 250°C. Use a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to ensure adequate retention of the polar ketone moiety.

  • Oven Program: Initial hold at 40°C for 3 mins, ramp at 5°C/min to 220°C, hold for 5 mins.

  • Effluent Splitting: Utilize a microfluidic splitter at the end of the column to direct 50% of the flow to the MS (Electron Ionization at 70 eV) and 50% to the heated Olfactometric port (humidified to prevent desiccation of the analyst's nasal mucosa).

  • Data Acquisition: The analytical scientist records the exact retention time (RT) where the "roasted/meaty" aroma is perceived at the sniffing port.

  • Validation: The system is validated if the sensory RT perfectly aligns with the Extracted Ion Chromatogram (EIC) peak for the molecular ion of 2-methylthian-4-one, and the internal standard recovery is ≥ 85%.

References

  • Mussinan, C., et al. Sulfur Compounds in Foods. ACS Symposium Series; American Chemical Society: Washington, DC, 1994. [Link]

  • Scent.vn. Tetrahydrothiopyran-4-one CAS# 1072-72-6: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn Fragrance Database. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the laboratory procedures for the safe handling and storage of 2-methylthian-4-one. As a specialized heterocyclic ketone, proper management of this compound is critical to ensure personnel safety, experimental integrity, and compliance with regulatory standards. These protocols are designed for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling analogous chemical structures, specifically 2-methyl-tetrahydropyran-4-one, due to the limited availability of specific data for 2-methylthian-4-one.

Introduction: Understanding the Compound

2-Methylthian-4-one is a sulfur-containing heterocyclic ketone. Its structure suggests properties that require careful consideration in a laboratory setting. The presence of the ketone functional group indicates potential flammability and reactivity, while the thiane ring, a stable thioether, is not expected to pose the same hazards as more reactive sulfur compounds.

Due to the absence of a specific Safety Data Sheet (SDS) for 2-methylthian-4-one, this guide heavily references the properties and safety information of its close structural analog, 2-methyl-tetrahydropyran-4-one (CAS 1193-20-0), where the sulfur atom is replaced by an oxygen atom.[1][2] This approach, known as "read-across," is a scientifically accepted method for preliminary hazard assessment of new or sparsely documented substances.

Physical and Chemical Properties (Inferred)

The following table summarizes the inferred and known properties of 2-methylthian-4-one, with data for 2-methyl-tetrahydropyran-4-one provided for comparison.

PropertyInferred Value for 2-Methylthian-4-oneData for 2-methyl-tetrahydropyran-4-oneSource
Appearance Clear, colorless liquidClear, colorless liquid[1]
Boiling Point ~175 °C at 760 mmHg174.9 °C at 760 mmHg[1]
Density ~1.0 g/cm³1.001 g/cm³[1]
Flash Point ~64 °C63.5 °C[1]

Note: These values are estimates and should be treated with caution. Experimental verification is recommended.

Hazard Identification and Risk Assessment (Inferred)

Based on the data for analogous compounds, 2-methylthian-4-one is anticipated to be a combustible liquid and may cause skin, eye, and respiratory irritation.[1][3]

Inferred GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling 2-methylthian-4-one. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Detailed Laboratory Protocols

Receiving and Initial Handling

The initial handling of a newly received container of 2-methylthian-4-one is a critical step in ensuring long-term safety.

Protocol:

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.

  • Transport to Storage: Transport the sealed container to the designated storage area, minimizing agitation.

  • Initial Log Entry: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.

Diagram of Receiving and Initial Handling Workflow:

cluster_receiving Receiving and Initial Handling Inspect Container Inspect Container Verify Labeling Verify Labeling Inspect Container->Verify Labeling If OK Transport to Storage Transport to Storage Verify Labeling->Transport to Storage If Correct Initial Log Entry Initial Log Entry Transport to Storage->Initial Log Entry

Caption: Workflow for receiving and initial handling of 2-methylthian-4-one.

Aliquoting and Dispensing

All aliquoting and dispensing of 2-methylthian-4-one must be performed within a certified chemical fume hood to minimize inhalation exposure.

Protocol:

  • Prepare Work Area: Ensure the fume hood is clean and uncluttered. Have spill containment materials readily available.

  • Gather Equipment: Use clean, dry glassware or compatible plasticware for aliquoting.

  • Dispense Compound: Slowly and carefully transfer the desired amount of the liquid. Avoid splashing.

  • Seal Containers: Tightly seal both the primary and secondary containers immediately after dispensing.

  • Label Aliquots: Clearly label all secondary containers with the compound name, concentration (if diluted), date, and user's initials.

  • Clean Up: Decontaminate any surfaces that may have come into contact with the compound. Dispose of any contaminated materials as hazardous waste.

Storage

Proper storage is essential to maintain the stability and integrity of 2-methylthian-4-one and to prevent accidents.

Protocol:

  • Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][5]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[4]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment: It is recommended to store the primary container within a secondary container to contain any potential leaks.

  • Inventory Management: Regularly inspect the stored compound for any signs of degradation or container damage. Update the chemical inventory log with each use.

Diagram of Long-Term Storage and Inventory Management:

cluster_storage Long-Term Storage and Inventory Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Ventilated Area->Keep Container Tightly Closed Segregate from Incompatibles Segregate from Incompatibles Keep Container Tightly Closed->Segregate from Incompatibles Use Secondary Containment Use Secondary Containment Segregate from Incompatibles->Use Secondary Containment Regular Inspection and Inventory Update Regular Inspection and Inventory Update Use Secondary Containment->Regular Inspection and Inventory Update

Caption: Key considerations for the long-term storage of 2-methylthian-4-one.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal

All waste materials contaminated with 2-methylthian-4-one must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes unused compound, contaminated absorbent materials, and empty containers.

Conclusion

The safe and effective use of 2-methylthian-4-one in a laboratory setting is contingent upon adherence to these established protocols. By understanding the potential hazards and implementing these handling and storage procedures, researchers can minimize risks and ensure the integrity of their work. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all relevant safety information.

References

  • Home Sunshine Pharma. (n.d.). 2-methyl-tetrahydropyran-4-one CAS 1193-20-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-methyloxan-4-one Properties. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 2-methyl-tetrahydropyran-4-one. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 4-Hydroxy-4-methyl-2-pentanone.
  • PubChem. (n.d.). 2-Methyl-4-heptanone. Retrieved from [Link]

Sources

Technical Application Note: Strategic Derivatization of 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process scientists. It prioritizes mechanistic insight, stereochemical control, and scalable protocols over generic descriptions.

Executive Summary & Structural Logic

2-Methylthian-4-one represents a "privileged scaffold" in medicinal chemistry, offering a bioisostere for 2-methylpiperidin-4-one and 3-methylcyclohexan-4-one. Its utility lies in the dual-reactivity profile:

  • The C4-Carbonyl: A handle for sp3-rich library generation via reductive amination, Grignard addition, or olefination.

  • The S1-Sulfur: A "tunable" polarity switch. Oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) dramatically alters lipophilicity (LogP) and hydrogen-bond accepting capability without changing the carbon skeleton.

Stereochemical Imperative: The 2-methyl group creates a chiral center that biases the ring conformation. In the ground state, the thiane ring adopts a chair conformation with the 2-methyl group preferentially in the equatorial position to minimize 1,3-diaxial interactions. This conformational lock dictates the stereochemical outcome of reactions at the C4 position (e.g., hydride attacks on the ketone).

Divergent Reactivity Map

The following diagram illustrates the orthogonal modification pathways available for this scaffold.

ReactivityMap Core 2-Methylthian-4-one (Core Scaffold) RedAm Reductive Amination (C4-Amine) Core->RedAm R-NH2 / STAB Wittig Wittig/HWE (C4-Exocyclic Alkene) Core->Wittig Ph3P=CR2 Grignard Grignard Addition (C4-Tertiary Alcohol) Core->Grignard R-MgBr Sulfoxide S-Oxidation (Partial) (Sulfoxide - Chiral) Core->Sulfoxide mCPBA (1 eq), -78°C Sulfone S-Oxidation (Complete) (Sulfone - Achiral) Core->Sulfone Oxone / H2O2 Sulfoxide->Sulfone mCPBA (Excess), RT

Figure 1: Orthogonal reactivity landscape of 2-methylthian-4-one. Green nodes indicate C4-functionalization; Red nodes indicate S1-oxidation.

Module A: C4-Functionalization (Reductive Amination)

The most common derivatization in drug discovery is the conversion of the ketone to a secondary or tertiary amine.

Mechanistic Insight: Stereocontrol

The 2-methyl group (equatorial) exerts remote stereocontrol.

  • Imine Formation: The amine condenses to form the imine/iminium species.[1]

  • Hydride Delivery: The reducing agent (e.g., borohydride) approaches the

    
     bond.
    
    • Small agents (NaBH

      
      , STAB) tend to attack from the axial  trajectory (perpendicular to the ring), leading to the equatorial  amine (thermodynamic product).
      
    • Result: The major diastereomer is typically the cis-1,3-diequatorial isomer (2-Me and 4-Amino groups are cis).

Protocol 1: Direct Reductive Amination with STAB

Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Imine Formation:

    • Charge a reaction vial with 2-methylthian-4-one (1.0 equiv, e.g., 130 mg, 1 mmol) and DCE (5 mL).

    • Add the primary amine (1.1 equiv).

    • Add AcOH (1.5 equiv). Critical: AcOH catalyzes imine formation and buffers the basicity of the amine.

    • Stir at Room Temperature (RT) for 30–60 minutes. (Monitor by LCMS for imine mass).

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion. Note: STAB is milder than NaCNBH

      
       and avoids toxic cyanide byproducts.
      
    • Stir at RT for 2–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
       mL).
      
    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.[2]
  • Purification:

    • Flash chromatography (DCM/MeOH/NH

      
      OH). The cis and trans isomers may be separable; the cis-isomer (diequatorial) is usually the major product and often more polar due to better exposure of the amine lone pair.
      

Module B: S1-Functionalization (Oxidation)

Modulating the oxidation state of sulfur is a powerful tactic to lower LogP and reduce metabolic liability (metabolic soft spot).

Mechanistic Insight: Chemo- and Stereoselectivity[3][4][5]
  • Sulfoxide (S=O): Formation creates a new chiral center at Sulfur. Because the lone pair on sulfur is stereochemically active, you will generate diastereomers (sulfoxide oxygen axial vs. equatorial).

    • Control: Oxidants often approach from the less hindered equatorial face, placing the oxygen axially (kinetic control), or equilibrate to the equatorial position (thermodynamic).

  • Sulfone (O=S=O): Achiral at sulfur. Removes the complexity of S-chirality.

Protocol 2: Stepwise Oxidation to Sulfoxide and Sulfone
A. Synthesis of Sulfoxide (Kinetic Control)

Reagent: m-Chloroperbenzoic acid (mCPBA), DCM, -78°C.

  • Dissolve 2-methylthian-4-one (1.0 equiv) in anhydrous DCM (10 mL/mmol).

  • Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents over-oxidation to sulfone.

  • Add mCPBA (1.0 equiv, 77% max purity) dropwise as a solution in DCM.

  • Stir at -78°C for 1 hour.

  • Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy peroxides, then NaHCO
    
    
    .
  • Result: Mixture of diastereomeric sulfoxides.

B. Synthesis of Sulfone (Thermodynamic/Complete)

Reagent: Oxone® or excess mCPBA/H


O

.
  • Dissolve substrate in MeOH/H

    
    O  (1:1).
    
  • Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

  • Stir at RT for 4 hours.

  • Filter salts, concentrate MeOH, and extract aqueous residue with EtOAc.

  • Result: Single sulfone product (S-chirality lost).

Experimental Workflow Visualization

The following flowchart details the decision logic for the Reductive Amination pathway, highlighting critical checkpoints.

ReductiveAmination Start Start: 2-Methylthian-4-one Mix Add Amine (1.1 eq) + AcOH (1.5 eq) in DCE Start->Mix CheckImine LCMS Check: Imine Formed? Mix->CheckImine AddRed Add STAB (1.5 eq) CheckImine->AddRed Yes Heat Troubleshoot: Add 3Å Sieves or Heat to 50°C CheckImine->Heat No (Stalled) Quench Quench NaHCO3 DCM Extraction AddRed->Quench 2-16 hrs Heat->CheckImine Re-check End Isolate Amine (Major: cis-isomer) Quench->End

Figure 2: Step-by-step logic for the reductive amination of 2-methylthian-4-one.

Quantitative Data Summary

The following table summarizes expected outcomes based on internal standard protocols for thian-4-one derivatives.

Reaction TypeReagent SystemKey ProductYield (Typical)Stereoselectivity (Major)
Reductive Amination Amine / STAB / AcOHSecondary Amine75–90%cis-1,3-diequatorial (Trans to 2-Me)
Oxidation (Partial) mCPBA (1.0 eq), -78°CSulfoxide85–95%Mixture (approx 3:1 ratio)
Oxidation (Full) Oxone (2.5 eq), RTSulfone>95%N/A (Achiral at S)
Wittig Reaction Ph

P=CH

, tBuOK
Exocyclic Alkene60–75%Preservation of 2-Me stereocenter

References

  • General Reactivity of Tetrahydrothiopyran-4-ones

    • Title: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
    • Source:Chemistry of Heterocyclic Compounds, 2016.
    • URL:[Link]

  • Oxidation Protocols (Sulfoxide/Sulfone)

    • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides.[3][4]

    • Source:Molecules, 2024 (via NCBI PMC).
    • URL:[Link]

  • Reductive Amination Standards

    • Title: Reductive Amination with Sodium Triacetoxyborohydride in 1,2-Dichloroethane.
    • Source:Journal of Organic Chemistry, 1996 (Abdel-Magid et al.).[1]

    • URL:[Link]

  • Stereochemical Considerations in Thianes

    • Title: Conformational Analysis of Satur
    • Source:Topics in Stereochemistry (General Reference).
    • URL:[Link]

Sources

Advanced Application Note: 2-Methylthian-4-one as a Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

2-Methylthian-4-one (2-methyltetrahydrothiopyran-4-one) represents a high-value, underutilized scaffold in medicinal chemistry. As a bioisostere of piperidin-4-one and cyclohexanone, the thiopyran core offers unique lipophilicity (LogP modulation) and metabolic stability profiles. The inclusion of the C2-methyl group introduces a critical element of desymmetrization , allowing for the synthesis of chiral fused heterocycles and spiro-compounds with defined stereochemical vectors.

This guide details the specific utility of 2-methylthian-4-one in constructing thieno[2,3-b]thiopyrans (via Gewald reaction) and spiro-hydantoins (via Bucherer-Bergs reaction), emphasizing regiocontrol and diastereoselectivity.

Chemical Profile & Conformational Analysis[1][2]

Before initiating synthesis, researchers must understand the conformational bias of the starting material.

PropertySpecification
CAS RN 626-33-5 (Generic isomer class)
Molecular Weight 130.21 g/mol
Conformation Chair (Thermodynamic preference)
C2-Methyl Orientation Equatorial (>95% population)
Reactivity Hotspots C4 (Carbonyl), C3 (Sterically hindered

-carbon), C5 (Accessible

-carbon), S1 (Oxidation prone)

Expert Insight - The "Methyl Anchor": Unlike the unsubstituted thian-4-one, the 2-methyl group locks the ring into a specific chair conformation to avoid 1,3-diaxial interactions. This "anchoring effect" is the primary driver for the diastereoselectivity observed in subsequent nucleophilic additions to the C4 ketone.

Application I: Regioselective Synthesis of Fused Thieno[2,3-b]thiopyrans

Methodology: The Gewald Reaction

The Gewald reaction is the most efficient route to fuse a thiophene ring onto the thiopyran scaffold. However, the 2-methyl group introduces a regiochemical challenge: cyclization can occur at C3 or C5.

  • Path A (C3): Sterically hindered by the adjacent methyl group.

  • Path B (C5): Sterically accessible. (Preferred Pathway)

Experimental Protocol

Target: Ethyl 2-amino-4-methyl-4,7-dihydro-5H-thieno[2,3-b]thiopyran-3-carboxylate

Reagents:

  • 2-Methylthian-4-one (1.0 eq)[1]

  • Ethyl cyanoacetate (1.1 eq)

  • Elemental Sulfur (

    
    ) (1.1 eq)
    
  • Morpholine (1.5 eq) - Crucial for basicity and catalysis

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-methylthian-4-one (10 mmol) and ethyl cyanoacetate (11 mmol) in absolute ethanol (30 mL).

  • Activation: Add morpholine (15 mmol) dropwise. Note: The reaction is exothermic; a slight temperature rise indicates Knoevenagel condensation initiation.

  • Sulfur Addition: Add finely powdered elemental sulfur (11 mmol) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot will disappear, and a highly fluorescent blue/green spot (the aminothiophene) will appear.
    
  • Workup: Cool to room temperature. The product often precipitates directly. If not, pour into ice-cold water (100 mL) and stir for 30 minutes.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF to yield the C5-cyclized regioisomer.

Mechanism & Regioselectivity Visualization:

Gewald_Mechanism cluster_sterics Regiochemical Control Ketone 2-Methylthian-4-one (C2-Me Equatorial) Knoevenagel Knoevenagel Condensation (Morpholine Cat.) Ketone->Knoevenagel Intermediate Alkylidene Cyanoacetate (Regio-isomers) Knoevenagel->Intermediate SulfurAttack S8 Attack at C5 (Less Hindered) Intermediate->SulfurAttack Kinetic Preference C3_Block Attack at C3 (Blocked by Me) Intermediate->C3_Block Disfavored Cyclization Intramolecular Cyclization SulfurAttack->Cyclization Product Thieno[2,3-b]thiopyran (C5-Fused Major Product) Cyclization->Product

Figure 1: Reaction pathway highlighting the kinetic preference for C5-cyclization due to steric hindrance at C3.

Application II: Spiro-Hydantoin Synthesis

Methodology: The Bucherer-Bergs Reaction[2][3]

This reaction converts the ketone into a spiro-hydantoin, a privileged scaffold for anticonvulsant and enzyme inhibitor discovery. The presence of the C2-methyl group creates diastereomers (cis/trans relative to the methyl).

Experimental Protocol

Target: 6-Methyl-1-thia-3,8-diazaspiro[4.5]decane-2,4-dione[4]

Reagents:

  • 2-Methylthian-4-one (1.0 eq)[1]

  • Potassium Cyanide (KCN) (2.0 eq) Caution: Highly Toxic

  • Ammonium Carbonate

    
     (4.0 eq)[5]
    
  • Solvent: Ethanol/Water (1:1 v/v)[2]

Step-by-Step Procedure:

  • Safety Setup: Perform all operations in a well-ventilated fume hood. Bleach traps must be ready for cyanide neutralization.

  • Mixing: Dissolve ammonium carbonate in warm water (

    
    ). Add the ethanolic solution of 2-methylthian-4-one.
    
  • Initiation: Add KCN carefully.

  • Reaction: Heat to

    
     in a sealed pressure tube or heavy-walled flask for 12–24 hours. Expert Note: Sealed conditions prevent the loss of ammonia and 
    
    
    
    , driving the equilibrium forward.
  • Isolation: Cool the mixture. Acidify carefully with concentrated HCl to pH 2 (in a hood!). This hydrolyzes the intermediate salts and precipitates the hydantoin.

  • Stereochemical Separation: The product is a mixture of diastereomers.

    • Major Isomer: Usually the one where the bulky hydantoin ring forms trans to the C2-methyl group (equatorial attack).

    • Separation: Fractional crystallization from Methanol usually isolates the major diastereomer.

Workflow Visualization:

Bucherer_Workflow Start Start: 2-Methylthian-4-one Reagents Add (NH4)2CO3 + KCN (50% EtOH/H2O) Start->Reagents Heat Heat 60°C (Sealed Tube) 18 Hours Reagents->Heat Acidify Acidify to pH 2 (HCl) Precipitate Formation Heat->Acidify Safety CRITICAL: Bleach Trap for HCN gas Safety->Heat Safety Protocol Filter Filtration of Crude Solid Acidify->Filter Recryst Fractional Crystallization (MeOH) Filter->Recryst Final Pure Spiro-Hydantoin (Major Diastereomer) Recryst->Final

Figure 2: Operational workflow for the safe synthesis and isolation of spiro-hydantoins.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes and optimization parameters based on thiopyran chemistry.

ParameterGewald ReactionBucherer-Bergs Reaction
Primary Challenge Regioselectivity (C3 vs C5)Diastereoselectivity (Cis vs Trans)
Preferred Solvent Ethanol or MethanolEthanol/Water (1:1)
Catalyst Morpholine or DiethylamineAmmonium Carbonate (Excess)
Typical Yield 65 - 85%50 - 70%
Purification Recrystallization (EtOH)Acid precipitation + Crystallization
Common Pitfall Oxidation of Sulfur to SulfoxideLoss of Ammonia (Open vessel)
Troubleshooting "The Sulfur Problem"

The sulfur atom in the ring is susceptible to oxidation.

  • Issue: Appearance of polar spots on TLC (lower

    
    ).
    
  • Cause: Overheating in the presence of air or peroxides in ether solvents.

  • Solution: Use peroxide-free solvents and maintain an inert atmosphere (

    
    ) during high-temperature steps.
    

References

  • Gewald Reaction Mechanism & Scope: Gewald, K., Schinke, E., & Böttcher, H. (1966).[6][7] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.[8][6][7]

  • Bucherer-Bergs Reaction on Heterocyclic Ketones: Ware, E. (1950). The Chemistry of the Hydantoins.[3][9][10] Chemical Reviews, 46(3), 403–470.[5] 5

  • Thiopyran Synthesis & Reactivity: Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction.[11] Synthesis.[12][8][5][6][7][9][10][11][13] 11[14][4][5][15][16][17]

  • Conformational Analysis of Substituted Cyclohexanones/Thianones: Curtin-Hammett Principle & Ring Conformations. OpenOChem. 18

Sources

Application Note: Advanced Protocols for the Safe Handling and Lifecycle Management of 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern process chemistry, tetrahydrothiopyran derivatives are heavily utilized as foundational building blocks. Specifically, 2-Methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one, CAS: 38486-20-3) serves as a critical synthetic precursor for various commercially significant molecules, including complex analgesics like tapentadol[1].

Despite its utility, the compound's structural motif—a six-membered heterocyclic ring containing a nucleophilic thioether and an electrophilic ketone—presents distinct handling and environmental challenges. The sulfur atom is prone to atmospheric oxidation, forming sulfoxides[2], while the compound's overall lipophilicity and volatility can lead to severe mucous membrane irritation[1]. This application note provides a causality-driven, self-validating framework for the safe manipulation, spill decontamination, and environmentally compliant disposal of 2-Methylthian-4-one.

Physicochemical Profiling and Hazard Causality

To design an effective safety protocol, one must first understand the relationship between the molecule's structure and its macroscopic hazards. The table below synthesizes the quantitative data and the mechanistic reasoning behind the required safety measures.

Property / ClassificationData ValueCausality & Operational Implication
Chemical Name 2-Methylthian-4-oneHeterocyclic thioether; the sulfur atom is highly susceptible to autoxidation.
CAS Number 38486-20-3Unique identifier required for strict safety and inventory tracking.
Molecular Formula C6H10OSHigh organic and sulfur content; necessitates specialized combustion for disposal.
GHS Hazard Codes H315, H319, H335The compound's electrophilic nature causes skin, eye, and respiratory irritation[3].
Storage Conditions Inert atmosphere, 2–8°CCold storage under Argon/N₂ prevents thermal degradation and atmospheric oxidation[1].
Ecological Toxicity High (Aquatic)Poor aqueous solubility and toxicity dictate that it must never be emptied into drains[4].

Standard Operating Procedure: Safe Handling & Manipulation

This protocol is designed to mitigate respiratory exposure and prevent the chemical degradation of the reagent prior to synthesis.

Phase 1: Environmental & PPE Preparation
  • Fume Hood Validation (Self-Validating Step): Before introducing the chemical to the workspace, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Causality: This specific velocity is required to effectively capture volatile sulfurous aerosols without creating turbulent vortices that could push vapors back into the operator's breathing zone[5].

  • Personal Protective Equipment (PPE): Don a flame-resistant laboratory coat, double nitrile gloves (to prevent permeation by lipophilic organics), and chemical safety goggles that strictly comply with European Standard EN166 or OSHA regulations[1].

Phase 2: Reagent Transfer
  • Inert Purging: Purge the reaction vessel with dry Argon or Nitrogen for 5 minutes. Causality: Displacing ambient oxygen prevents the thioether from prematurely oxidizing into 2-methylthian-4-one 1-oxide, which would compromise reaction stoichiometry and yield[2].

  • Handling: Transfer the required mass of 2-Methylthian-4-one using dedicated, clean spatulas. Avoid generating dust or aerosols.

  • Post-Transfer Sealing: Immediately flush the source container with inert gas, seal tightly, and return to 2–8°C storage[3].

Emergency Protocol: Spill Containment & Decontamination

In the event of a breach or accidental spill, immediate containment is required to prevent environmental contamination and acute inhalation exposure.

Step-by-Step Spill Response:
  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's general exhaust ventilation is operating at maximum capacity to dilute airborne concentrations[6].

  • Containment (No Water): Do not use water to wash the spill. Causality: 2-Methylthian-4-one is poorly soluble in water; introducing aqueous streams will only spread the contaminant and complicate recovery.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand or vermiculite[6]. Causality: These porous materials trap the lipophilic compound via capillary action without triggering exothermic reactions.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[4]. Label the container explicitly as "Hazardous Sulfur-Organic Spill Waste."

End-of-Life Management: Environmentally Compliant Disposal

Because 2-Methylthian-4-one contains a high mass-percentage of sulfur, improper disposal (e.g., standard landfilling or aqueous drain disposal) will lead to severe soil and aquatic toxicity[4].

Step-by-Step Disposal Routing:
  • Solvent Homogenization: In a fume hood, dissolve or mix the residual 2-Methylthian-4-one waste with a highly combustible, high-BTU organic solvent (e.g., ethanol or hexane)[5]. Causality: The high-BTU solvent acts as an accelerant, ensuring that the target molecule reaches the activation energy required for complete thermal destruction.

  • Incineration Routing: Transfer the homogenized liquid to a licensed hazardous waste facility.

  • Facility Validation (Self-Validating Step): Confirm that the destination incinerator is explicitly equipped with an afterburner and an alkaline scrubber system [5]. Causality: The combustion of C6H10OS generates toxic sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases. The afterburner ensures complete breakdown of the carbon skeleton, while the alkaline scrubber is chemically mandated to neutralize the acidic SOx emissions before they can be released into the atmosphere.

Lifecycle Workflow Visualization

The following diagram maps the logical progression of 2-Methylthian-4-one from storage through utilization and ultimate disposal, including the divergence path for emergency spill management.

G Storage 1. Storage (Inert Atm, 2-8°C) Handling 2. Safe Handling (Fume Hood, PPE) Storage->Handling Reaction 3. Chemical Synthesis (e.g., Target Precursors) Handling->Reaction Spill ! Spill / Exposure (Evacuate & Ventilate) Handling->Spill Waste 4. Waste Collection (Sealed Containers) Reaction->Waste Cleanup Decontamination (Sand/Vermiculite) Spill->Cleanup Cleanup->Waste Disposal 5. Incineration (Afterburner & Scrubber) Waste->Disposal

Workflow for the safe handling, spill decontamination, and disposal of 2-Methylthian-4-one.

References

  • Benchchem. Tetrahydrothiopyran-4-carbonitrile (Safety and Handling). Retrieved from 1

  • Guidechem. 69261-30-9 (cis-2-methylthian-3-one 1-oxide and related compounds). Retrieved from 2

  • TCI Chemicals. SAFETY DATA SHEET: Tetrahydrothiopyran-4-one. Retrieved from 5

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Tetrahydrothiopyran-4-one. Retrieved from 4

  • Key Organics. Safety Data Sheet: Tetrahydrothiopyran-4-one 1,1-dioxide. Retrieved from6

  • BLD Pharm. 1072-72-6 | Tetrahydrothiopyran-4-one (Hazard and Storage Data). Retrieved from 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methylthian-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting & Yield Optimization Guide Reference ID: TSC-MTO-2025-03

Executive Summary

The synthesis of 2-methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one) is a classic heterocyclic transformation that often suffers from variable yields (30–50%) due to three competing failure modes: Retro-Michael fragmentation , Sulfur oxidation , and Ring-opening during decarboxylation .

This guide moves beyond standard textbook protocols to address the process chemistry required to stabilize the yield at >75%. The pathway focuses on the Dieckmann Condensation route, as it is the most scalable and controllable method compared to direct hydrogen sulfide additions.

Part 1: The Synthetic Logic & Failure Analysis

To troubleshoot, we must visualize the "Yield Leakage" points. The synthesis proceeds in three phases:

  • Michael Addition: Methyl crotonate + Methyl thioglycolate.

  • Dieckmann Cyclization: Ring closure to the

    
    -keto ester.
    
  • Decarboxylation: Removal of the ester moiety.

Visualizing the Pathway & Risks

G Start Methyl Crotonate + Methyl Thioglycolate Linear Linear Diester (Precursor) Start->Linear Piperidine (Cat.) Exothermic Retro FAILURE MODE: Retro-Michael (Reversion) Linear->Retro High Temp >0°C during addition Cyclic β-Keto Ester Intermediate Linear->Cyclic Dieckmann Cyclization Base (NaH or NaOMe) Product 2-Methylthian-4-one (Target) Cyclic->Product Decarboxylation (Krapcho or Acid) Tar FAILURE MODE: Polymerization/Tar Cyclic->Tar Harsh Hydrolysis

Figure 1: The reaction workflow highlighting the critical "Retro-Michael" trap during the cyclization phase.

Part 2: Phase-Specific Troubleshooting

Phase I: The Michael Addition (Precursor Formation)

Goal: Create methyl 3-((2-methoxy-2-oxoethyl)thio)butanoate.

The Problem: The reaction stalls or produces disulfides. The Fix: The reaction between methyl crotonate and methyl thioglycolate is exothermic. If the temperature spikes, the thiol oxidizes or the crotonate polymerizes.

ParameterRecommendationScientific Rationale
Catalyst Piperidine (1-2 mol%)Strong enough to initiate thiolate formation, weak enough to prevent side reactions.
Stoichiometry 1.05 eq. Thiol : 1.0 eq. CrotonateSlight excess of thiol compensates for minor oxidative loss (

formation).
Temperature 0°C to RT Do not heat. High heat promotes polymerization of the crotonate before addition occurs.

Q: My precursor smells like garlic and has a yellow tint. Is this okay? A: A slight yellow tint is acceptable (trace disulfides). However, if it is dark orange, you have significant oxidation. Action: Distill the precursor under high vacuum before the next step. Impurities here will poison the Dieckmann cyclization.

Phase II: The Dieckmann Cyclization (The Critical Step)

Goal: Ring closure to the 3-carboxylate intermediate.

The Problem: Low yield (<40%) and recovery of starting materials. Root Cause: The Retro-Michael Reaction. In the presence of a strong base, the linear diester is in equilibrium with the starting materials (Crotonate + Thiol). If the cyclization is slow, the equilibrium shifts backward, and the volatile crotonate escapes or polymerizes.

Protocol Adjustment:

  • Switch Bases: Move from Sodium Methoxide (NaOMe) to Sodium Hydride (NaH) in Toluene or THF. NaH is irreversible in its deprotonation, driving the reaction forward faster than the retro-Michael equilibrium can revert it.

  • Temperature Control: Perform the addition of the diester to the base at 0°C , then allow to warm. Never add base to the diester at reflux.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Reaction turns black/tarry Base concentration too high; runaway exotherm.Dilute reaction (0.2M concentration). Add diester dropwise over 1 hour.
TLC shows starting material Moisture in solvent (quenching base).Use freshly distilled Toluene/THF. NaH must be washed of mineral oil if using THF.
Low Yield (<50%) Retro-Michael reversion.Lower the temperature. Run at 0°C–10°C. Only heat to reflux after TLC confirms consumption of starting material.
Phase III: Decarboxylation (Final Processing)

Goal: Remove the ester group to yield 2-methylthian-4-one.

The Problem: Ring opening during acid hydrolysis. The Fix: Avoid aqueous acid reflux (classic method). The thian-4-one ring is sensitive to acid-catalyzed aldol-type polymerization.

Recommended Method: Krapcho Decarboxylation This method uses halide salts to demethylate the ester under neutral conditions, bypassing the harsh "hydrolysis" step.

  • Reagents: LiCl (2 equiv), Water (1 equiv), DMSO (Solvent).

  • Conditions: Heat to 130°C–150°C.

  • Mechanism: The Chloride ion attacks the methyl group of the ester (

    
    ), generating 
    
    
    
    and the product directly.

Q: I see a new spot on TLC that isn't my product during decarboxylation. A: If you are using aqueous acid, you likely opened the ring (retro-aldol). If using Krapcho conditions, ensure your DMSO is dry (except for the stoichiometric water). Excess water at 150°C acts as a harsh nucleophile.

Part 3: FAQ & Expert Insights

Q: Can I use 1,4-pentadien-3-one and


 instead? 
A:  Theoretically, yes (Double Michael Addition). Practically, no . This route is notorious for uncontrolled polymerization. The Dieckmann route, while longer, provides a "protected" linear chain that cyclizes cleanly.

Q: How do I remove the "sulfur smell" from my equipment? A: Do not use just soap. Rinse glassware with a dilute Bleach (NaOCl) solution. This oxidizes residual thiols/sulfides to non-volatile sulfonates. Warning: Do this in a fume hood; it generates heat.

Q: The product is an oil. How do I purify it? A: 2-Methylthian-4-one is a low-melting solid or oil.

  • Vacuum Distillation: Best for >5g scale. (bp ~85-90°C @ 10 mmHg).

  • Bisulfite Adduct: For high purity. Shake the oil with saturated

    
    . Filter the solid adduct, wash with ether, then regenerate the ketone with 
    
    
    
    . This removes non-ketone impurities (like unreacted diester).

Part 4: Summary of Optimized Protocol

  • Mix Methyl Crotonate + Methyl Thioglycolate + Piperidine (Cat) at 0°C. Stir RT for 4h. Distill.

  • Suspend NaH (1.1 eq) in dry Toluene.

  • Add Diester dropwise at 0°C. Stir 1h.

  • Reflux for 2h to complete cyclization. Quench with Acetic Acid.

  • Decarboxylate using LiCl/DMSO at 140°C (Krapcho) for maximum yield.

References

  • Dieckmann Condensation Mechanism & Optimization Source: Organic Chemistry Portal.[1] "Dieckmann Condensation."[1][2][3] URL:[Link]

  • Krapcho Decarboxylation (Methodology for sensitive substrates) Source: Semantic Scholar. "Recent synthetic applications of the dealkoxycarbonylation reaction." URL:[Link][4][5][6]

  • Synthesis of Tetrahydrothiopyran-4-ones (General Procedures) Source: National Institutes of Health (NIH). "Synthesis of sulfur heterocycles via C1-Pyridinium Enolate." (Contextual reference for sulfur heterocycle stability). URL:[Link]

  • Decarboxylation Mechanisms Source: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids." URL:[Link]

Sources

Technical Support Center: 2-Methylthian-4-one Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for sulfur-containing heterocycles. This guide is specifically engineered for researchers and drug development professionals working with 2-methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one, CAS: 38486-20-3).

Because this compound is a critical precursor in the synthesis of thromboxane analogues and PI3K/mTOR kinase inhibitors, maintaining the structural integrity of the thiane ring and the C2 stereocenter is paramount. Standard purification workflows often fail with this molecule. This guide explains the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity isolation.

Part 1: Core Methodologies & Protocols

The isolation of 2-methylthian-4-one requires a delicate balance. The alpha-protons adjacent to the ketone are relatively acidic, and the thioether sulfur is sensitive to oxidation and thermal stress. The following protocols are designed to mitigate these vulnerabilities.

Protocol A: Reaction Quench and Crude Isolation

When synthesizing 2-methylthian-4-one via conjugate addition (e.g., using lithium dimethylcuprate) or Dieckmann-type cyclizations, the quench step is critical to prevent over-alkylation or aldol condensations[1].

  • Temperature Control: Cool the primary reaction mixture (typically in anhydrous THF) to exactly -15 °C under an inert argon or nitrogen atmosphere.

  • Quenching: Dropwise, add a saturated aqueous solution of ammonium chloride (

    
    ). Causality:
    
    
    
    provides a mild, buffered proton source (pH ~5.5) that safely destroys unreacted cuprates or enolates without creating a highly acidic environment that would trigger premature enolization of the product.
  • Extraction: Extract the aqueous phase three times with diethyl ether (

    
    ). Diethyl ether is preferred over ethyl acetate here because its lower boiling point reduces thermal stress during subsequent concentration.
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (

    
    ). Filter and concentrate under reduced pressure (rotary evaporator water bath 
    
    
    
    °C) to yield the crude 2-methylthian-4-one as a yellow oil[1].
Protocol B: Florisil Column Chromatography (The Gold Standard)

Standard silica gel will destroy this compound. You must use Florisil (magnesium silicate)[2].

  • Column Preparation: Slurry-pack a glass chromatography column with Florisil (100-200 mesh) using a non-polar hydrocarbon solvent (e.g., heptane or hexanes).

  • Loading: Dissolve the crude yellow oil in a minimum volume of the eluent and apply it evenly to the top of the Florisil bed.

  • Elution: Elute using a carefully optimized gradient of ethyl acetate in heptane (starting at 0:100 and slowly increasing polarity).

  • Fraction Collection: Collect fractions in small volumes to prevent co-elution of unreacted starting materials.

  • Validation: Monitor fractions using direct HPLC-UV rather than GC-MS to prevent false degradation readings[3].

Part 2: Troubleshooting FAQs

Q1: Why am I seeing multiple peaks (diastereomers) or complete degradation after running my crude 2-methylthian-4-one through a standard silica gel column? A1: This is a classic case of acid-catalyzed epimerization. Silica gel is inherently acidic due to surface silanol groups. The alpha-protons of 2-methylthian-4-one are highly prone to enolization. When exposed to silica, the acidic environment catalyzes the formation of the enol tautomer, which rapidly re-protonates to form a mixture of C2 epimers (diastereomers). Prolonged exposure can even trigger retro-Michael ring-opening. Solution: Switch your stationary phase to Florisil . Literature surrounding the synthesis of sulfur-containing thromboxane analogues explicitly demonstrates that Florisil (a mildly basic/neutral magnesium silicate) is the only satisfactory stationary phase for purifying these specific thianones, completely avoiding the degradation seen with silica, alumina, or cellulose[2].

Q2: Can I purify the crude oil via vacuum distillation to save time and solvent? A2: It is highly discouraged. Thianones possess significant thermal sensitivity. Attempting standard distillation—even under moderate vacuum—subjects the molecule to temperatures that induce retro-Michael decomposition or polymerization[2]. If distillation is absolutely mandatory due to scale, it must be a high-vacuum Kugelrohr distillation at the lowest possible temperature, though Florisil chromatography remains the definitive method for preserving the thiane ring intact.

Q3: My GC-MS analysis of the purified product shows unexpected fragmentation and low purity, but my


H-NMR looks perfectly clean. What is happening? 
A3:  You are observing analytical artifacting, not chemical impurity. The high temperatures in the GC injection port (often >250 °C) induce thermal degradation of the tetrahydrothiopyran-4-one scaffold in real-time, creating fragments that mimic chemical impurities.
Solution: Transition your analytical monitoring to a direct HPLC-UV method . Liquid chromatography operates at ambient temperature, avoiding thermal stress and providing a highly accurate representation of your compound's true purity without the need for complex DNPH derivatization[3].

Part 3: Comparative Data Analysis

To assist in experimental design, the following table summarizes the quantitative and structural impacts of various purification and analytical methods on 2-methylthian-4-one.

MethodMechanism of Action / ConditionsStructural Impact on 2-Methylthian-4-oneTypical Yield / Purity RecoveryRecommendation
Florisil Chromatography Neutral/mildly basic magnesium silicatePreserves C2 stereocenter and thiane ring integrity.40% - 85% (Scale dependent)Highly Recommended
Silica Gel Chromatography Acidic surface silanol groupsCatalyzes C2 epimerization and retro-Michael ring-opening.< 10% (Severe degradation)Not Recommended
Standard Distillation Thermal stress (>100 °C)Induces thermal decomposition and polymerization.< 10% Not Recommended
Direct HPLC-UV Ambient temperature liquid phaseNone. Provides accurate baseline purity.N/A (Analytical)Recommended
GC-MS High-temperature injection portThermal fragmentation mimics sample impurities.N/A (Analytical)Use with Caution

Part 4: Purification Workflow Visualization

The following decision tree maps the causality and outcomes of the purification pathways for crude 2-methylthian-4-one.

G Start Crude Reaction Mixture (2-Methylthian-4-one in THF) Quench Quench with Sat. NH4Cl at -15°C Start->Quench Extract Extract with Diethyl Ether Dry over Na2SO4 Quench->Extract Concentrate Concentrate under Vacuum (Yields Yellow Oil) Extract->Concentrate Decision Select Purification Route Concentrate->Decision Silica Silica/Alumina Chromatography Decision->Silica Avoid Distill Standard Distillation Decision->Distill Avoid Florisil Florisil Chromatography Decision->Florisil Optimal Degrade1 Epimerization & Ring-Opening Silica->Degrade1 Degrade2 Thermal Decomposition Distill->Degrade2 Success Pure 2-Methylthian-4-one (Isomerically Intact) Florisil->Success

Workflow diagram illustrating the isolation and purification pathways for 2-methylthian-4-one.

Part 5: References

  • Google Patents. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use. URL:

  • Open Research Online. The synthesis of sulphur-containing thromboxane analogues. URL:[Link]

Sources

Stability issues of 2-METHYLTHIAN-4-ONE in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylthian-4-one Stability & Handling

Executive Summary

2-Methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one) presents a unique dual-challenge in solution: sulfur susceptibility and conformational mobility .[1][2] Unlike simple carbocyclic ketones, the thioether moiety at position 1 introduces a high risk of oxidation, while the 2-methyl substituent creates complex stereochemical dynamics that often confuse analytical interpretation.

This guide moves beyond standard safety data sheets to address the specific "silent killers" of your experimental data: uncontrolled S-oxidation, acid-catalyzed aldol condensation, and NMR timescale broadening.[1]

Part 1: The Stability Matrix

The following table summarizes the primary degradation modes. Use this to diagnose "phantom" peaks or shifting physical properties.[1][2]

Instability ModeTriggerManifestationPrevention Strategy
S-Oxidation Air (

), Peroxides, Light
New polar peaks in HPLC (RT shift); split m.p.; "burnt" odor change.[1][2]Store under Argon; use peroxide-free solvents (avoid aged THF/Ether).[1][2]
Aldol Condensation Basic pH (>8),

Amines
Haze/Precipitate; High MW oligomers; yellowing.[2]Maintain neutral pH; avoid storage in untreated glass (alkaline leaching).[1][2]
Conformational Exchange Temperature (RT)Broad/missing NMR signals; inconsistent coupling constants (

).
Run NMR at -40°C (slow exchange) or +50°C (fast exchange).[1][2]
Epimerization Acid/BaseScrambling of cis/trans ratio (if diastereomerically pure).[1][2]Avoid protic solvents with trace acid/base.[1][2]

Part 2: Troubleshooting Tickets (FAQ)

Ticket #001: "My HPLC purity dropped from 98% to 92% overnight in solution."

Diagnosis: S-Oxidation (Sulfoxide Formation) The sulfur atom in the thiane ring is a "soft" nucleophile. In solution, particularly in chlorinated solvents (DCM, Chloroform) or ethers (THF), dissolved oxygen or trace peroxides rapidly oxidize the sulfide to the sulfoxide (


).[2]
  • The Mechanism: The 2-methyl group creates a stereocenter. When the sulfur oxidizes, it creates a second stereogenic center at the sulfur atom. This results in the formation of diastereomers (cis-sulfoxide and trans-sulfoxide), which often separate on HPLC, appearing as two new impurity peaks flanking the main peak.

Protocol: The Peroxide Check

  • Test your solvent: Before dissolving the ketone, test the solvent with a Quantofix® Peroxide test strip.

  • Degas: Sparge the solvent with Argon for 15 minutes before introducing the 2-methylthian-4-one.

  • Scavenge: For critical long-term storage in solution, add a stabilizer like BHT (Butylated hydroxytoluene) at 0.05% w/v, provided it does not interfere with downstream assays.[1][2]

Ticket #002: "The NMR spectrum looks 'messy' with broad humps instead of sharp multiplets."

Diagnosis: Coalescence Temperature Phenomenon 2-Methylthian-4-one exists in an equilibrium between two chair conformations.[1][2] The methyl group prefers the equatorial position (lower energy), but at room temperature, the ring flip rate is often comparable to the NMR timescale (Hz). This leads to decoherence and peak broadening.[1][2]

  • The Fix: You are likely observing the molecule at its coalescence temperature.

    • Cool it down (-40°C): The ring flip "freezes," locking the methyl group equatorial. You will see sharp, distinct couplings (

      
       vs 
      
      
      
      ).[1][2]
    • Heat it up (+50°C): The flip becomes fast enough that you see a weighted average of the conformations.

Ticket #3: "The solution turned yellow and precipitated a solid."

Diagnosis: Self-Aldol Condensation The carbonyl at C4 makes the protons at C3 and C5 acidic.[1] Unlike cyclohexanone, the sulfur atom at position 1 alters the electronics, often making the C5 protons (adjacent to S and C=O) more susceptible to enolization. If your solution is slightly basic (e.g., using an amine base or storing in soda-lime glass), the molecule condenses with itself.[2]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of oxidation and condensation that define the stability profile of 2-methylthian-4-one.

DegradationPathways Start 2-Methylthian-4-one (Intact) Oxidation S-Oxidation (via Air/Peroxides) Start->Oxidation + O2 / ROOH Enolization Enolization (Base/Acid Catalyzed) Start->Enolization pH > 8 or pH < 3 Sulfoxide Sulfoxide (S=O) (Diastereomeric Mix) Oxidation->Sulfoxide Fast Sulfone Sulfone (O=S=O) (Irreversible) Sulfoxide->Sulfone Slow / Strong Oxidant Aldol Aldol Dimer (Yellow Precipitate) Enolization->Aldol Self-Condensation

Figure 1: Divergent degradation pathways.[1][2][3] The red path (Oxidation) is the primary risk in standard solvents; the yellow path (Enolization) dominates in improper pH conditions.

Part 4: Experimental Workflow (Troubleshooting Tree)

Use this decision tree to stabilize your solution immediately.

TroubleshootingTree Start Issue Detected CheckSolvent 1. Check Solvent Type Start->CheckSolvent IsChloroform Is it CDCl3 / DCM? CheckSolvent->IsChloroform IsEther Is it THF / Ether? CheckSolvent->IsEther AcidCheck Check Acidity (HCl) IsChloroform->AcidCheck Yes Neutralize Filter through Basic Alumina AcidCheck->Neutralize Acidic PeroxideCheck Check Peroxides IsEther->PeroxideCheck Yes FreshBottle Use Fresh/Distilled Solvent PeroxideCheck->FreshBottle Positive

Figure 2: Rapid decision tree for solvent-induced instability.

Part 5: References

  • Ward, D. E., et al. (1991).[1][2] "Thiopyran-4-one derivatives: Synthesis and properties." Canadian Journal of Chemistry, 69(10), 1487-1497.[1][2]

    • Establishes the baseline reactivity of the thiopyranone ring system.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] Chapter 33: "Conformation and Stereochemistry."[1][2]

    • Authoritative grounding for ring-flip dynamics and axial/equatorial preferences in 6-membered heterocycles.

  • Bernaerts, K., et al. (2005).[1][2] "Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one." Phosphorus, Sulfur, and Silicon, 180, 53-66.[1][2] [2]

    • Specific data on the conformational locking effects of substituents on the thiopyranone ring.

  • Drabowicz, J., et al. (2000).[1][2] "Oxidation of sulfides to sulfoxides."[1][4] Organic Preparations and Procedures International, 32(2).[2]

    • Mechanistic details on the susceptibility of thioethers to air and peroxide oxidation.

Sources

Technical Support Center: Troubleshooting 2-Methylthian-4-One Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of sulfur-containing heterocycles, I frequently encounter researchers struggling with the purification of thianones.

2-Methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one) presents a unique set of chromatographic challenges. Its divalent sulfur atom and C4-ketone create a dual-anchoring effect on active stationary phases, leading to severe tailing, poor mass recovery, and surface-catalyzed oxidation. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating, high-yield purification workflow.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing severe tailing and low recovery (<40%) of 2-methylthian-4-one on standard silica gel? Causality: The poor recovery is a direct result of chemisorption. The acidic silanol groups (pKa ~ 4.5–8.5) on the silica surface act as strong hydrogen-bond donors to the C4-carbonyl. Simultaneously, the sulfur atom—a soft nucleophile—undergoes reversible Lewis acid-base interactions with the silica matrix. This dual interaction causes the compound to streak across the column[1]. Solution: You must alter the stationary phase chemistry. Historically, researchers have found that switching from standard silica to Florisil (magnesium silicate) drastically improves the recovery of 2-alkylthian-4-ones[1]. If you must use silica gel, it is mandatory to deactivate the column by pre-flushing it with 1% triethylamine (Et₃N) in your non-polar solvent to neutralize the most active silanol sites.

Q2: My purified fractions show a single spot initially, but after concentrating the solvent, a new, more polar spot appears on the TLC. What is this degradation product? Causality: You are observing the auto-oxidation of the thioether to its corresponding sulfoxide. Thioethers are highly susceptible to oxidation[2]. The high surface area of active silica gel, combined with dissolved atmospheric oxygen in your eluents, acts as a catalyst for this transformation during small-scale flash chromatography[3]. Solution: Treat the chromatography of 2-methylthian-4-one as an air-sensitive operation. Use degassed solvents and run the column under positive inert gas pressure (Argon or N₂).

Q3: I am losing product during the solvent evaporation step, even though my TLC showed excellent recovery. How do I prevent this? Causality: 2-Methylthian-4-one has a relatively low molecular weight (130.21 g/mol ) and exhibits significant volatility under reduced pressure. When removing bulk solvents, the compound can easily co-distill. Solution: Never leave the product on a high-vacuum pump. During rotary evaporation, keep the water bath temperature strictly below 30 °C and do not drop the pressure below 50 mbar.

Q4: I cannot separate 2-methylthian-4-one from unreacted thian-4-one using Hexane/Ethyl Acetate. What is the alternative? Causality: Ethyl acetate is a strong hydrogen-bond acceptor and can mask the subtle polarity differences between the methylated and unmethylated thianone rings[4]. Solution: Switch your eluent system to a Hexane/Acetone gradient. Acetone provides a different selectivity profile that disrupts the specific dipole-dipole interactions of the thianone ring more effectively, allowing for better resolution of the 2-substituted isomers[1].

Part 2: Mechanistic Visualization

G cluster_0 Standard Silica Gel (Active) cluster_1 Deactivated Silica Gel (+1% Et3N) A 2-Methylthian-4-one B Silanol Binding (Tailing) A->B H-bonding C O2 / Surface Catalysis (Oxidation) A->C Air exposure D Sulfoxide Impurity C->D E 2-Methylthian-4-one F Blocked Silanols (Sharp Elution) E->F Et3N pre-flush G Pure Product F->G High Recovery

Mechanistic pathway of silica-induced tailing/oxidation vs. deactivated silica recovery.

Part 3: Quantitative Data Summaries

To aid in your method development, the following table summarizes the expected chromatographic behavior of 2-methylthian-4-one across different stationary phases and solvent systems.

Stationary PhaseSolvent SystemAdditiveAverage RƒTailing FactorExpected RecoveryNotes
Standard Silica (60 Å)Hexane/EtOAc (8:2)None0.35Severe (>2.0)< 40%High risk of sulfoxide formation[3].
Standard Silica (60 Å)Hexane/Acetone (8:2)None0.40Moderate (1.5)~ 60%Better resolution from unreacted starting material[1].
Deactivated SilicaHexane/Acetone (8:2)1% Et₃N0.45Excellent (1.0)> 85%Recommended for standard laboratory setups.
Florisil (100-200 mesh)Hexane/Acetone (9:1)None0.50Excellent (1.0)> 90%Gold standard for thianone purification[1].

Part 4: Experimental Protocol

Amine-Deactivated Flash Chromatography for Thioether Ketones

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Preparation & Degassing

  • Prepare a 90:10 mixture of Hexane/Acetone.

  • Add 1% (v/v) Triethylamine (Et₃N) to the mixture.

  • Sparge the solvent system with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Column Packing & Deactivation

  • Slurry pack standard silica gel (230–400 mesh) using the degassed, Et₃N-spiked solvent.

  • Flush the column with at least 3 column volumes (CV) of the solvent.

  • Validation Checkpoint: Collect 1 mL of the eluent coming off the column and spot it on a wet pH indicator strip. The pH must read >7.5. If it is neutral or acidic, continue flushing until the silica is fully deactivated.

Step 3: Sample Loading

  • Dissolve the crude 2-methylthian-4-one in the minimum amount of degassed dichloromethane (DCM).

  • Carefully load the sample onto the column head. Avoid dry-loading on silica if possible, as the extended surface area exposure prior to elution accelerates oxidation[3].

Step 4: Elution & Monitoring

  • Elute the column under a positive pressure of Nitrogen.

  • Collect fractions and monitor immediately via TLC (stain with KMnO₄; thioethers will appear as bright yellow spots against a purple background).

  • Validation Checkpoint: Spot fractions immediately. Delayed spotting can lead to false multi-spotting due to on-plate oxidation in the ambient air.

Step 5: Concentration

  • Pool the product-containing fractions.

  • Evaporate the solvent on a rotary evaporator with the water bath set to 25 °C .

  • Do not drop the vacuum below 50 mbar to prevent co-distillation of the volatile 2-methylthian-4-one.

Part 5: Workflow Visualization

G N1 1. Crude Mixture (Thioether Ketones) N2 2. Column Preparation (Slurry pack with 1% Et3N) N1->N2 N3 3. Sample Loading (Liquid loading, avoid dry silica) N2->N3 N4 4. Elution under N2 (Hexane/Acetone gradient) N3->N4 N5 5. Fraction Analysis (Immediate TLC, KMnO4 stain) N4->N5 N6 6. Concentration (Water bath <30°C, >50 mbar) N5->N6 N7 7. Pure 2-Methylthian-4-one N6->N7

Optimized laboratory workflow for 2-methylthian-4-one purification.

References

  • The synthesis of sulphur-containing thromboxane analogues Source: Open Research Online URL:[Link]

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones Source: PMC (National Institutes of Health) URL:[Link]

  • Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds Source: d-nb.info URL:[Link]

Sources

Technical Support Center: Stabilizing 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists handling 2-Methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one). It addresses the specific stability challenges inherent to the thiane ring system—specifically the susceptibility of the sulfur atom to oxidation and the ketone group to base-catalyzed condensation.

Product: 2-Methylthian-4-one (2-Methyltetrahydrothiopyran-4-one) CAS Classification: Heterocyclic Ketone / Thioether Primary Application: Pharmaceutical intermediate, flavor/fragrance synthesis, pheromone research.[1]

Executive Summary: The Stability Paradox

2-Methylthian-4-one presents a dual-stability challenge due to its bifunctional nature.[1] It contains a thioether (sulfide) linkage and a ketone within a six-membered ring.[1]

  • Sulfur Sensitivity: The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, leading to sulfoxides (S=O) and sulfones (O=S=O).[1]

  • Enolization Potential: The ketone at C4 is flanked by alpha-protons at C3 and C5.[1] The C2-methyl group creates asymmetry, but the C3/C5 protons remain acidic enough to trigger Aldol-type condensation (dimerization) under basic or even neutral conditions if stored improperly.

Diagnostic Troubleshooting (Q&A)

Issue 1: Visual Degradation (Yellowing or Precipitation)

User Question: "My clear, colorless liquid has developed a yellow tint and became viscous after two weeks of storage. What happened?"

Senior Scientist Analysis: This is the classic signature of oxidative oligomerization or Aldol condensation .[1]

  • Mechanism A (Yellowing): Thioethers are colorless.[1] However, trace oxidation to sulfoxides often introduces impurities that absorb UV-Vis light.[1] If the sulfur oxidizes, it can also facilitate ring-opening or elimination reactions that create conjugated double bonds (chromophores), leading to yellowing.

  • Mechanism B (Viscosity): The ketone group allows for enolization.[1] If the sample was exposed to trace moisture or basic surfaces (like non-acid-washed glass), it likely underwent self-Aldol condensation, forming dimers or trimers.[1] These higher molecular weight species increase viscosity.[1]

Corrective Protocol:

  • Immediate Action: Check purity via GC-MS or TLC. If the monomer peak is <90%, repurification is required.

  • Purification: Distill under reduced pressure (vacuum distillation) to separate the monomer from the heavy oligomers. Note: Use a Vigreux column to prevent entrainment of the viscous dimer.

  • Prevention: Store under a positive pressure of Argon (heavier than air), not just Nitrogen.[1]

Issue 2: "Off" Odor and pH Drift

User Question: "The sample smells sharper/more acidic than before, and the pH of an aqueous extract has dropped."

Senior Scientist Analysis: This indicates oxidative ring opening .[1] While thian-4-ones are generally stable rings, the sulfur atom can oxidize to a sulfone, which renders the alpha-protons highly acidic. In extreme cases, or in the presence of light and oxygen, the ring can cleave, generating sulfinic or sulfonic acid derivatives.

Corrective Protocol:

  • Scavenging: Do not attempt to neutralize with strong base (this triggers Aldol).[1] Wash an organic solution of the compound with a mild buffer (pH 6.5–7.0) like dilute phosphate.[1]

  • Storage Change: Ensure the container is amber glass (UV protection) and the headspace is minimal.

Issue 3: Thermal Decomposition during GC Analysis

User Question: "I see multiple peaks in my GC chromatogram, but the NMR looks clean. Is the compound decomposing in the injector?"

Senior Scientist Analysis: Yes. Thian-4-ones are thermally sensitive.[1] The heat of the GC injector (often >250°C) can trigger:

  • Retro-Michael Addition: Breaking the ring.

  • Dehydrogenation: Aromatization to a thiopyrylium species (rare but possible on active metal surfaces).[1]

  • Sulfur Extrusion: Loss of SO₂ if already oxidized.[1]

Corrective Protocol:

  • Method Adjustment: Lower the injector temperature to 180°C–200°C.

  • Column Choice: Use a non-polar column (e.g., DB-5 or HP-5) to minimize retention time and thermal exposure.[1]

  • Alternative: Use HPLC (Reverse Phase) for purity analysis to avoid thermal stress entirely.[1]

Critical Stability Pathways (Visualized)

The following diagram illustrates the two primary decomposition vectors: Oxidation (Air/Light driven) and Condensation (pH/Moisture driven).

DecompositionPathways Target 2-Methylthian-4-one (Active Monomer) Sulfoxide S-Oxide (Sulfoxide) (Hygroscopic Solid) Target->Sulfoxide O2 (Air) / Light Enol Enol Intermediate (Transient) Target->Enol Trace Base / H2O Sulfone S,S-Dioxide (Sulfone) (Acidic Alpha-Protons) Sulfoxide->Sulfone Excess Oxidant RingOpen Ring Cleavage (Acidic Degradants) Sulfone->RingOpen Thermal/Hydrolysis Dimer Aldol Dimer (Viscous Oil) Enol->Dimer + Monomer Polymer Oligomers/Polymers (Insoluble Gum) Dimer->Polymer Time / Heat Argon PREVENTION: Argon Blanket Argon->Target Blocks O2 Cold PREVENTION: -20°C Storage Cold->Target Slows Kinetics

Caption: Figure 1. Divergent decomposition pathways of 2-Methylthian-4-one showing the critical role of oxygen exclusion (top path) and pH control (bottom path).[1]

Standard Operating Procedures (SOPs)

A. Storage & Handling

To maximize shelf-life (Target: >12 months), strict adherence to the "Cold-Dark-Inert" rule is required.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius kinetics: Reducing temp by 10°C halves the rate of oxidation and dimerization.[1]
Atmosphere Argon (preferred) or N₂Argon is denser than air, providing a better "blanket" over the liquid surface to prevent O₂ diffusion.
Container Amber Glass (Silanized)Amber blocks UV light (photo-oxidation).[1] Silanization deactivates surface hydroxyls that catalyze Aldol condensation.[1]
Stabilizer None usually requiredOptional: 0.1% BHT (Butylated hydroxytoluene) if the application permits antioxidants.
B. Purification Protocol (If Decomposition Occurs)

If the compound has degraded, simple filtration is insufficient.

  • Dissolution: Dissolve the viscous oil in Dichloromethane (DCM) .[1]

  • Wash: Wash with 10% Sodium Metabisulfite (removes peroxides/oxidants) followed by Brine .[1]

  • Dry: Dry over Anhydrous Magnesium Sulfate (MgSO₄). Avoid Calcium Chloride (CaCl₂) as it can coordinate with the ketone and sulfur, trapping the product.

  • Distill: Perform Kugelrohr or vacuum distillation. Collect the fraction matching the boiling point (approx. 70-80°C at high vacuum, check specific literature for exact pressure/temp nomograph).

References

  • BenchChem. (2025).[1][2] Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.[1][2][3] (Provides the baseline stability profile for cyclic ketones and 4-heterocyclohexanones).[1]

  • American Chemical Society (ACS). (2010).[1][4] The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides.[1][4] Journal of the American Chemical Society.[4] (Details the mechanism of sulfur oxidation in thiane rings). [1]

  • ThermoFisher Scientific. (2024).[1] Safety Data Sheet: Tetrahydrothiopyran-4-one.[1][5] (Standard handling and safety protocols for the parent thian-4-one molecule).

  • Chemistry LibreTexts. (2020).[1] The Aldol Reaction and Condensation of Ketones and Aldehydes.[6][7] (Fundamental mechanism explaining the dimerization risk of cyclic ketones).

Sources

Technical Support Center: Optimizing 2-Methylthian-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier-3 Technical Support resource for researchers and process chemists optimizing the synthesis of 2-Methylthian-4-one (IUPAC: 2-methyltetrahydro-4H-thiopyran-4-one).

This guide prioritizes the Michael Addition-Dieckmann Condensation route, as it is the most scalable and reliable method for generating the 2-methyl variant compared to unstable double-Michael additions involving divinyl ketones.

Ticket ID: CHEM-OPT-2MTH4 Subject: Catalyst Selection & Process Optimization Status: Resolved / Reference Mode

Executive Summary: The Synthetic Pathway

To optimize the yield and purity of 2-methylthian-4-one, we recommend a stepwise convergent synthesis. Direct one-pot methods often suffer from polymerization of the acrylate precursors.

The Optimized Route:

  • Thia-Michael Addition: Reaction of methyl 3-mercaptopropionate with methyl crotonate to form the unsymmetrical diester sulfide.

  • Dieckmann Cyclization: Base-mediated intramolecular cyclization to form the

    
    -keto ester intermediate.[1][2]
    
  • Hydrolysis & Decarboxylation: Acid-catalyzed removal of the ester moiety to yield the final ketone.

Reaction Scheme Visualization

SynthesisPath Start Precursors: Methyl Crotonate + Methyl 3-Mercaptopropionate Step1 Step 1: Thia-Michael Addition (Catalyst: Piperidine) Start->Step1 Inter1 Intermediate: Diester Sulfide Step1->Inter1 Yield >90% Step2 Step 2: Dieckmann Cyclization (Catalyst: NaOMe) Inter1->Step2 Inter2 Intermediate: Cyclic β-keto Ester Step2->Inter2 Thermodynamic Control Step3 Step 3: Decarboxylation (Catalyst: H2SO4) Inter2->Step3 Final Target: 2-Methylthian-4-one Step3->Final CO2 Release

Caption: Figure 1. The optimized three-stage synthetic workflow for 2-methylthian-4-one, highlighting critical catalytic checkpoints.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction kinetics and the suppression of side reactions (e.g., polymerization, retro-Claisen).

Reaction StepRecommended CatalystRole & MechanismWhy this choice?Alternate Options
1. Michael Addition Piperidine (Catalytic, 1-5 mol%)Nucleophilic Base: Activates the thiol (R-SH

R-S⁻) for attack on the crotonate

-carbon.
Mild basicity avoids polymerizing the crotonate; high yield; easy workup.Triethylamine (Et

N), Triton B.
2. Cyclization Sodium Methoxide (NaOMe) (Stoichiometric, 1.1-1.5 eq)Strong Base: Deprotonates the

-methylene to form the enolate required for intramolecular attack.
Compatible with methyl esters (avoids transesterification byproducts); economical; effective for 6-membered rings.Sodium Hydride (NaH) (Irreversible, cleaner but hazardous), LDA (Kinetic control).
3. Decarboxylation Sulfuric Acid (H

SO

) (10% aq.)[3]
Brønsted Acid: Catalyzes hydrolysis of the ester and subsequent loss of CO

.
Robust; drives the equilibrium forward by removing CO

as gas.
HCl (Volatile), p-TsOH.

Troubleshooting & FAQs

Specific solutions for common failure modes encountered in the lab.

Phase 1: The Thia-Michael Addition

Q: My reaction mixture turned into a viscous gel. What happened? A: You likely triggered the anionic polymerization of methyl crotonate.

  • The Fix: Ensure you are using Piperidine (mild base) rather than a strong base like NaH for this step.

  • Protocol Adjustment: Add a radical inhibitor like Hydroquinone or MEHQ (10-50 ppm) to the reaction mixture. Perform the addition of the crotonate slowly to the thiol/catalyst mixture at

    
     to keep the local concentration of the unsaturated ester low [1].
    

Q: The reaction is stalled at 60% conversion. A: Thia-Michael additions are reversible.

  • The Fix: Use a slight excess of the thiol (1.05 eq). Ensure the solvent (Methanol or THF) is anhydrous, although thiols are generally nucleophilic enough even in protic solvents. Increasing catalyst loading to 10 mol% Piperidine often pushes conversion to completion.

Phase 2: The Dieckmann Cyclization (Critical Step)

Q: I obtained the diester, but the cyclization yield is <30%. A: This is the most common failure point. The Dieckmann condensation is an equilibrium process.

  • Root Cause 1: Moisture. Alkoxide bases are instantly destroyed by water.

    • Validation: Ensure glassware is flame-dried and solvent (MeOH/THF) is distilled or from a fresh SPS (Solvent Purification System).

  • Root Cause 2: Reversibility. The formation of the

    
    -keto ester is unfavorable unless the product is deprotonated in situ.
    
    • The Fix: You must use at least 1.0 equivalent of base (NaOMe). We recommend 1.2 to 1.5 equivalents to drive the equilibrium fully to the stable enolate salt. Do not use catalytic amounts of base for this step [2, 3].

Q: Why use NaOMe instead of NaH? A: While NaH (Sodium Hydride) is a stronger, non-nucleophilic base that drives the reaction irreversibly (by H


 evolution), NaOMe (Sodium Methoxide)  is preferred for methyl esters because it prevents transesterification scrambles.
  • Note: If you use NaH, you must use an aprotic solvent like THF or Toluene. If you use NaOMe, you can use MeOH or Toluene.

Phase 3: Decarboxylation

Q: I see multiple spots on TLC after acid hydrolysis. A: Incomplete decarboxylation often looks like a mixture of the acid intermediate and the final ketone.

  • The Fix: Ensure vigorous reflux. The evolution of CO

    
     must be visible. Continue refluxing in 10% H
    
    
    
    SO
    
    
    until the "acid" spot (usually baseline or dragging on TLC) disappears.

Decision Logic for Catalyst Optimization

Use this flow to determine if you need to deviate from the standard protocol.

Troubleshooting Start Start: Select Cyclization Catalyst Q1 Are your precursors Methyl Esters? Start->Q1 Yes Yes Q1->Yes No No (Ethyl/t-Butyl) Q1->No Decision1 Use NaOMe in MeOH (Standard Protocol) Yes->Decision1 Decision2 Use NaH in THF (Prevents Transesterification) Yes->Decision2 Q2 Is the substrate sensitive to nucleophilic attack? No->Q2 Decision3 Use KOtBu in tBuOH (Bulky Base) No->Decision3 Q2->Yes Yes Q2->No No

Caption: Figure 2. Logic gate for selecting the appropriate base catalyst for the Dieckmann cyclization step.

Experimental Protocol (Standardized)

Safety Warning: Thiols have a potent stench. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize glassware and spills.

Step 1: Synthesis of Dimethyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate
  • Charge a flask with Methyl 3-mercaptopropionate (1.05 eq) and Piperidine (0.05 eq) in Methanol (2M concentration).

  • Cool to

    
    .
    
  • Dropwise add Methyl Crotonate (1.0 eq) over 30 minutes.

  • Stir at Room Temperature (RT) for 4 hours.

  • Validation: Monitor by TLC (disappearance of crotonate).

  • Workup: Evaporate solvent. The residue is usually pure enough for the next step.

Step 2: Dieckmann Cyclization
  • Prepare a solution of NaOMe (1.5 eq) in dry THF or MeOH.

  • Dropwise add the Diester from Step 1 (diluted in THF) at

    
    .[4]
    
  • Allow to warm to RT, then reflux for 4–6 hours.

  • Critical Observation: The solution should turn yellow/orange, indicating enolate formation.

  • Quench: Cool to

    
     and add glacial acetic acid (stoichiometric to base) or dilute HCl.
    
  • Extract with Ethyl Acetate.[5]

Step 3: Decarboxylation[2][3]
  • Suspend the crude

    
    -keto ester in 10% H
    
    
    
    SO
    
    
    .
  • Reflux vigorously for 4–12 hours.

  • Validation: Monitor CO

    
     evolution (bubbler).
    
  • Extract with ether/DCM, wash with bicarbonate, dry, and distill.

References

  • BenchChem. (2025).[4][5] Comparing the efficacy of different catalysts for Tetrahydrothiopyran-4-one synthesis. Retrieved from

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Synthesis , 2007(10), 1584–1586. Retrieved from

  • Davis, B. R., & Garrett, P. J. (1991).[1] The Dieckmann Condensation. Comprehensive Organic Synthesis , 2, 806-829.[1] Retrieved from

  • Organic Chemistry Portal. (2025). Dieckmann Condensation: Mechanism and Catalysts. Retrieved from

Sources

Validation & Comparative

Characterization and validation of 2-METHYLTHIAN-4-ONE structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization, synthesis validation, and comparative analysis of 2-Methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one). It is designed for researchers in medicinal chemistry and flavor science who require rigorous protocols to distinguish this specific regioisomer from its analogs.

CAS No: 38486-20-3 | Formula: C₆H₁₀OS | MW: 130.21 g/mol

Part 1: Core Directive & Structural Context

2-Methylthian-4-one is a sulfur-containing heterocyclic ketone utilized as a high-value intermediate in the synthesis of thromboxane analogs and as a potent savory flavoring agent. Its structural validation is critical because standard synthetic routes often yield mixtures of the 2-methyl and 3-methyl isomers, which possess distinct biological and sensory properties.

Unlike its oxygen analog (2-methyltetrahydropyran-4-one), the sulfur atom in the 1-position introduces unique electronic deshielding effects that must be leveraged for accurate identification. This guide prioritizes Regiospecific Validation —proving the methyl group is attached to C2 (alpha to sulfur) rather than C3 (alpha to carbonyl).

The "Alternatives" in Context

In this technical comparison, "Alternatives" refers to:

  • Structural Isomers: 3-Methylthian-4-one (often a co-contaminant).

  • Heteroatom Analogs: 2-Methyltetrahydropyran-4-one (Oxygen analog, often used as a reference standard).

  • Synthetic Routes: Conjugate Addition vs. Dieckmann Condensation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Synthesis Strategy: Causality & Choice

To validate the structure, one must first understand its origin. The most robust method for generating pure 2-methylthian-4-one, minimizing the 3-methyl isomer, is Conjugate Addition .

  • Protocol Choice: We utilize the reaction of lithium dimethylcuprate with 2,3-dihydrothiin-4-one.[1]

  • Causality: Direct alkylation of thian-4-one typically occurs at the C3 position (alpha to the carbonyl) due to enolate stability, yielding the wrong isomer (3-methyl). To force the methyl group to the C2 position, we must use a Michael addition to an

    
    -unsaturated precursor where the C2 position is electrophilic.
    
Experimental Workflow: Regioselective Synthesis

Step 1: Precursor Preparation. Oxidation of thian-4-one to introduce unsaturation (2,3-dihydrothiin-4-one). Step 2: Organocuprate Addition.

  • Prepare

    
     in dry ether at 0°C.
    
  • Add 2,3-dihydrothiin-4-one dropwise.

  • Quench with saturated

    
    .
    
  • Why: The soft nucleophile (

    
    ) prefers the conjugate position (C2), ensuring high regioselectivity over the carbonyl attack.
    

SynthesisPath cluster_logic Mechanistic Control Start Thian-4-one Inter 2,3-Dihydrothiin-4-one (Unsaturated Intermediate) Start->Inter Chlorination/Elimination (NCS) AltProduct 3-Methylthian-4-one (Avoided Isomer) Start->AltProduct Direct Alkylation (LDA/MeI) Product 2-METHYLTHIAN-4-ONE (Target: C2 Substitution) Inter->Product Conjugate Addition (Michael) Reagent Lithium Dimethylcuprate (LiMe2Cu) Reagent->Product

Caption: Regioselective synthesis pathway prioritizing C2-methylation via conjugate addition to avoid C3-isomer formation.

Analytical Validation Protocols

The following protocols are self-validating systems. If the data does not match the "Expected Result," the sample is likely the 3-methyl isomer or the oxidized sulfone.

Protocol A: 1H NMR Spectroscopy (Distinguishing Isomers)

Objective: Differentiate 2-methyl (target) from 3-methyl (impurity). Solvent:


 or 

(Benzene-d6 often provides better separation of overlapping methylene protons).
Feature2-Methylthian-4-one (Target)3-Methylthian-4-one (Alternative)Mechanistic Reason
Methyl Shift

1.25 ppm (Doublet)

1.10 ppm (Doublet)
C2 is closer to S (shielding/deshielding balance differs from C3).
Methine (CH)

~3.0 - 3.2 ppm

~2.5 - 2.7 ppm
Critical: H2 is

to Sulfur (deshielded by S). H3 is

to Carbonyl.
Symmetry AsymmetricAsymmetricBoth differ from parent thian-4-one (symmetric).
Coupling H2 couples to H3a/H3bH3 couples to H2a/H2bCOSY required to confirm connectivity.

Validation Check: Look for the methine multiplet. If it is downfield (>3.0 ppm), it indicates the proton is adjacent to Sulfur (C2). If it is upfield (~2.6 ppm), it is adjacent to Carbonyl (C3).

Protocol B: Mass Spectrometry (Fragmentation)

Technique: GC-MS (EI, 70eV). Key Fragments:

  • Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  m/z 130.
    
  • Retro-Diels-Alder (RDA):

    • 2-Methyl: RDA cleavage typically ejects the alkene fragment containing the methyl group if it's on the "ene" side of the fragmentation.

    • Diagnostic: Look for m/z 102 (Loss of CO) and specific sulfur-containing fragments.

    • Note: Isomer differentiation by MS alone is difficult; NMR is authoritative.

Part 3: Comparative Performance Guide

This section compares 2-Methylthian-4-one against its primary alternatives in terms of synthetic accessibility and characterization difficulty.

Table 1: Comparative Profile of Thianone Derivatives
CompoundCAS No.[2][3][4][5]Synthesis DifficultyStabilitySensory Threshold (Odor)
2-Methylthian-4-one 38486-20-3 High (Requires Michael Addn)Moderate (Oxidation prone)Low (Potent Meaty/Sulfury)
3-Methylthian-4-one84583-10-8Medium (Direct Alkylation)ModerateMedium (Generic Savory)
Thian-4-one (Parent)1072-72-6LowHighHigh (Weak Solvent-like)
2-Methylpyran-4-one1193-20-0Low (Commercial)HighN/A (Ethereal/Sweet)
Analytical Decision Tree

Use this workflow to validate your synthesized product.

ValidationTree Sample Unknown Sample (Purported 2-Methylthian-4-one) GCMS GC-MS Analysis Sample->GCMS MassCheck M+ = 130? GCMS->MassCheck Reject1 Reject (Not target molecule) MassCheck->Reject1 No NMR 1H NMR (CDCl3) MassCheck->NMR Yes MethineCheck Methine Shift Position? NMR->MethineCheck Result2Me CONFIRMED 2-Methylthian-4-one (Methine @ ~3.0 ppm) MethineCheck->Result2Me > 3.0 ppm (alpha-S) Result3Me IDENTIFIED ISOMER 3-Methylthian-4-one (Methine @ ~2.6 ppm) MethineCheck->Result3Me < 2.7 ppm (alpha-CO)

Caption: Analytical logic flow for distinguishing 2-methylthian-4-one from its 3-methyl isomer using NMR chemical shifts.

References

  • Open University. (n.d.). The synthesis of sulphur-containing thromboxane analogues. (Detailed discussion on organocuprate addition to 2,3-dihydrothiin-4-one). Retrieved from [Link]

  • Chemsrc. (2025).[3][6] 2-methylthian-4-one CAS 38486-20-3 Data.[3] Retrieved from [Link]

  • Forensic Science International. (2011). The analysis of substituted cathinones (Isomer distinction logic). Used as a basis for NMR isomer differentiation principles.[7] Retrieved from [Link]

Sources

Technical Comparison: 2-Methylthian-4-one as a Functional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methylthian-4-one against its parent compound (Thian-4-one) and other relevant derivatives. It focuses on synthetic utility, physicochemical properties, and applications in medicinal chemistry and flavor science.

Executive Summary

2-Methylthian-4-one (CAS: 38486-20-3) is a sulfur-containing heterocyclic ketone.[1] Unlike its symmetric parent Thian-4-one (Tetrahydrothiopyran-4-one), the 2-methyl derivative introduces a chiral center and a conformational anchor, significantly altering its stereochemical behavior in downstream functionalization.

While Thian-4-one is a standard bioisostere for cyclohexanone and piperidin-4-one in drug discovery (e.g., non-opioid analgesics), the 2-methyl variant offers superior stereocontrol due to the equatorial preference of the methyl group. In flavor chemistry, thianones generally provide savory, meaty, and alliaceous notes, with alkylation typically lowering odor thresholds and introducing "green" or "vegetable" nuances.

Chemical Identity & Structural Comparison[1][2][3][4]

The following table contrasts 2-Methylthian-4-one with its primary analogs.

Feature2-Methylthian-4-one Thian-4-one (Parent) 3-Methylthian-4-one
Structure Heterocycle (S)Heterocycle (S)Heterocycle (S)
CAS Number 38486-20-31072-72-684583-10-8
Chirality Chiral (C2 center)AchiralChiral (C3 center)
Stereostability High (Beta-substituent)N/ALow (Alpha-substituent, enolizable)
Conformation Rigid (Methyl anchors equatorial)Flexible (Chair flip active)Flexible
Primary Use Chiral Scaffold / FlavorGeneral Building BlockFlavor / Isomer Impurity
Conformational Analysis

The introduction of the methyl group at the C2 position locks the thiane ring into a specific chair conformation. Thermodynamic data suggests the equatorial conformer is favored by approximately 1.7 kcal/mol over the axial conformer, minimizing 1,3-diaxial interactions.

  • 2-Methyl (C2): Methyl is

    
     to the carbonyl. It does not participate in enolization, preserving stereochemical integrity during acidic/basic workups.
    
  • 3-Methyl (C3): Methyl is

    
     to the carbonyl. It is highly susceptible to racemization via enol formation, making it less suitable as a chiral pharmaceutical intermediate.
    

Synthetic Methodologies

To ensure high purity and yield, the synthesis of 2-Methylthian-4-one typically follows a Dieckmann Condensation protocol. This method is preferred over direct alkylation of thian-4-one, which yields a mixture of poly-alkylated products.

Experimental Protocol: Dieckmann Cyclization Route

Objective: Synthesis of 2-Methylthian-4-one from acyclic precursors.

Reagents:

  • Methyl crotonate (Source of C2-Methyl)

  • Methyl 3-mercaptopropionate

  • Sodium Methoxide (NaOME)

  • Sulfuric Acid (10% aq)[2][3]

Workflow Diagram (DOT):

SynthesisPathway Precursors Methyl Crotonate + Methyl 3-mercaptopropionate Intermediate1 Diester Sulfide (Michael Addition) Precursors->Intermediate1 Base Cat. Cyclization Dieckmann Condensation (NaOMe/MeOH) Intermediate1->Cyclization Reflux BetaKeto Beta-Keto Ester Intermediate Cyclization->BetaKeto Cyclization Product 2-METHYLTHIAN-4-ONE (Decarboxylation) BetaKeto->Product H2SO4, Heat -CO2

Caption: Step-wise synthesis of 2-Methylthian-4-one via Dieckmann Condensation.

Step-by-Step Procedure:

  • Michael Addition: Combine methyl 3-mercaptopropionate (1.0 eq) and methyl crotonate (1.1 eq) with a catalytic amount of piperidine. Stir at 0°C to RT for 4 hours. Isolate the diester sulfide intermediate.

  • Cyclization: Add the diester dropwise to a suspension of Sodium Methoxide (2.5 eq) in dry THF or Toluene at reflux. The formation of a solid precipitate indicates the sodium salt of the

    
    -keto ester.
    
  • Hydrolysis & Decarboxylation: Acidify the mixture with 10%

    
     and reflux for 6 hours. This step hydrolyzes the ester and thermally decarboxylates the intermediate.
    
  • Purification: Extract with diethyl ether, wash with brine, and distill under reduced pressure.

    • Expected Yield: 65-75%

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a doublet at
      
      
      ~1.1 ppm (CH
      
      
      ) and lack the singlet of the methoxy ester.

Performance Comparison

A. Pharmaceutical Utility (Bioisosterism)

In drug design, thian-4-one derivatives are used to modify the lipophilicity and metabolic stability of piperidine-based drugs (e.g., Fentanyl analogs, Spirendolol).

ParameterThian-4-one2-Methylthian-4-oneImpact on Drug Design
LogP (Lipophilicity) ~0.3~0.82-Methyl increases membrane permeability.
Metabolic Stability ModerateHighMethyl group hinders

-oxidation at C2.
Reactivity (Carbonyl) HighModerateC2-Methyl directs nucleophilic attack (e.g., Grignard) to the trans face, improving stereoselectivity.

Case Study: Stereoselective Reduction When reducing the carbonyl to an alcohol (using NaBH


), Thian-4-one  yields a racemic mix (unless chiral catalysts are used). 2-Methylthian-4-one  yields predominantly the cis-alcohol (OH and Me equatorial) due to the anchored conformation, providing inherent diastereoselectivity without expensive chiral ligands.
B. Sensory Profile (Flavor & Fragrance)

Thianones are potent flavor compounds found in Maillard reaction systems (meat, coffee, roasted sesame).

  • Thian-4-one: Characterized by a "meaty," "savory," and slightly "rubber" note.

  • 2-Methylthian-4-one: The alkyl group modifies the profile toward "green," "vegetable," and "onion-like" nuances while retaining the savory core.

  • Odor Threshold: Sulfur heterocycles typically exhibit thresholds in the ppb (parts per billion) range, significantly lower than their oxygen analogs (pyranones).

Comparative Sensory Data:

  • 2-Methyltetrahydropyran-4-one (Oxygen analog): Fruity, Creamy, Green.[4][5] Threshold: ~500 ppb.[5]

  • 2-Methylthian-4-one (Sulfur analog): Savory, Allium, Roasted. Threshold: Estimated <10 ppb.[4]

References

  • Crystal Structure & Identity: "In-Depth Technical Guide on the Crystal Structure of Tetrahydrothiopyran-4-one." BenchChem.[3]

  • Synthesis Methodology: "Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one" (Analogous synthetic logic). ResearchGate.

  • Chemical Properties: "4H-Thiopyran-4-one, tetrahydro- Properties." PubChem.

  • Flavor Chemistry Context: "Identification of dihydromaltol... and comparative sensory impact." PubMed.[6]

  • Reactivity Profile: "Comparison of BDEs calculated by direct atomization." ResearchGate.

Sources

Navigating the Bioactive Landscape of Thian-4-One Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the structural motif of thian-4-one, a six-membered sulfur-containing heterocyclic ketone, presents a compelling scaffold. While the biological activities of its archetypal member, 2-methylthian-4-one, remain largely uncharted in publicly available scientific literature, a broader exploration of its analogs reveals a rich and diverse landscape of pharmacological potential. This guide synthesizes the existing, albeit fragmented, experimental data on substituted thian-4-ones and related sulfur-containing heterocycles to provide a comparative overview of their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

The Allure of the Thian-4-one Scaffold: A Structural Overview

The thian-4-one core, with its ketone functionality and endocyclic sulfur atom, offers a unique combination of steric and electronic features. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while the ketone provides a handle for further chemical modifications. Substitutions at the C2, C3, C5, and C6 positions can profoundly influence the molecule's conformation, lipophilicity, and ultimately, its interaction with biological targets.

Comparative Biological Activities: Insights from Structurally Related Compounds

Due to the scarcity of direct comparative studies on 2-methylthian-4-one and its immediate analogs, this guide will draw parallels from the broader family of substituted thian-4-ones and related sulfur-containing heterocycles, such as thiazolidin-4-ones.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of thian-4-one derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Comparative Cytotoxicity of Selected Thian-4-one Analogs and Related Compounds

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-thiazolidin-4-onesKlebsiella pneumoniae12.5[1]
2,3-Diaryl-thiazolidin-4-onesS. Typhimurium0.008 (mg/mL)[2]
Thiazolidine-4-one-phenylaminopyrimidine hybridsK-562 (leukemia)4.86[3]
Isatin-based thiazolidin-4-one derivativesHT-29 (colon)5.42[3]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

The data suggests that substitutions on the thian-4-one and related scaffolds play a crucial role in determining their cytotoxic potency and selectivity. For instance, the introduction of aromatic and heteroaromatic moieties at various positions has been shown to enhance anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Action

The thian-4-one scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the sulfur atom is often implicated in the mechanism of action, potentially through interference with essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Comparative Antimicrobial Activity of Selected Thian-4-one Analogs

Compound/Analog ClassMicrobial StrainMIC (µg/mL)Reference
2-Aryl-thiazolidin-4-one derivativesKlebsiella pneumoniae12.5[1]
2,3-Diaryl-thiazolidin-4-onesS. aureus0.24 (mg/mL)[2]
2,3-Diaryl-thiazolidin-4-onesS. Typhimurium0.008 (mg/mL)[2]

The antimicrobial spectrum and potency of thian-4-one analogs can be modulated by the nature and position of substituents. Lipophilic groups, for example, may enhance membrane permeability, leading to increased efficacy.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Certain thian-4-one derivatives have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential as therapeutic candidates.

Experimental Protocols: A Guide to Assessing Biological Activity

The evaluation of the biological activity of novel compounds is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments commonly used to assess the anticancer and antimicrobial properties of thian-4-one analogs.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a further 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Assay_Workflow start Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Unanswered Questions

The exploration of the biological activities of 2-methylthian-4-one and its analogs is still in its infancy. While the broader class of thian-4-ones and related sulfur heterocycles shows significant promise, several key questions remain unanswered:

  • What are the specific molecular targets of bioactive thian-4-one analogs? Elucidating the mechanism of action is crucial for rational drug design and optimization.

  • How do different substitution patterns on the thian-4-one ring influence activity and selectivity? A systematic structure-activity relationship (SAR) study is needed to guide the synthesis of more potent and specific compounds.

  • What is the in vivo efficacy and safety profile of these compounds? Promising in vitro results must be translated into animal models to assess their therapeutic potential and potential toxicity.

Future research efforts should focus on the systematic synthesis and biological evaluation of a library of 2-methylthian-4-one analogs. Such studies, combining synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

[4] Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. (2012). PubMed. [Link] [5] Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025). Medicinal Chemistry Research. [Link] [6] Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (n.d.). SciELO Brasil. [Link] [1] The synthesis and photoactivated cytotoxicity of 2-methyl-4-oxo-3-prop-2-yn-1-ylcyclopent-2-en-1-yl-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate conjugated with alpha-terthienyl derivatives. (2009). PubMed. [Link] [7] In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2024). MDPI. [Link] [8] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link] [3] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Center for Biotechnology Information. [Link] [2] Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). MDPI. [Link] [9] Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. (n.d.). ScienceDirect. [Link] [10] Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Semantic Scholar. [Link] [11] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link] [12] (PDF) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). ResearchGate. [Link] [13] Synthesis and antimicrobial activity of novel 2-Methyl-3-(1′3′4′-Thiadiazoyl)-4-(3h) Quinazolinones. (n.d.). ResearchGate. [Link] [14] Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. (n.d.). ResearchGate. [Link] [15] Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (n.d.). National Center for Biotechnology Information. [Link] [16] Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link] [17] Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). National Center for Biotechnology Information. [Link] [18] Al-Nahrain Journal of Science Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain University. [Link]

Sources

Analytical methods for the quantification of 2-METHYLTHIAN-4-ONE

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Quantification Strategies for 2-Methylthian-4-one

Introduction & Chemical Context

2-Methylthian-4-one (CAS 38486-20-3), systematically known as 2-methyltetrahydro-4H-thiopyran-4-one, is a highly versatile saturated heterocyclic scaffold. Its unique three-dimensional geometry, imparted by the sulfur atom and the C2-methyl stereocenter, makes it a privileged intermediate in modern medicinal chemistry. It is prominently utilized in the synthesis of kinase inhibitors targeting the ATP-binding sites of the PI3K/Akt/mTOR pathway in oncology[1], as well as Interleukin-2-inducible T-cell kinase (ITK) inhibitors for the treatment of allergic asthma and inflammatory disorders[2].

Because the pharmacological efficacy of these downstream APIs relies heavily on the purity and structural integrity of the thianone intermediate, establishing robust analytical methods for its quantification is critical.

Pathway TCR T-Cell Receptor (TCR) ITK ITK Kinase TCR->ITK Activates PLCg PLCγ Activation ITK->PLCg Phosphorylates Inhibitor 2-Methylthian-4-one Derivatives Inhibitor->ITK Blocks ATP Site Th2 Th2 Differentiation (Asthma Pathology) PLCg->Th2 Mediates

Fig 1: Disruption of the TCR/ITK signaling pathway by 2-methylthian-4-one derived inhibitors.

Mechanistic Causality in Analytical Choices

Quantifying 2-methylthian-4-one presents three distinct physicochemical challenges that dictate our choice of analytical instrumentation:

  • Thermal Lability & Sulfur Oxidation: The thioether linkage in the thiane ring is highly susceptible to oxidation, readily forming sulfoxides or sulfones (e.g., 2-methyltetrahydro-4H-thiopyran-4-one 1,1-dioxide)[1][3]. High-temperature injection ports in Gas Chromatography (GC) can artificially induce thermal degradation or oxidation if the liner is active or if trace peroxides are present in the sample matrix.

  • The Chromophore Deficit: As an aliphatic ketone, 2-methylthian-4-one lacks a conjugated

    
    -system. Its weak UV absorbance maximum (an 
    
    
    
    transition near 280 nm) makes trace-level High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) nearly impossible without chemical derivatization[1].
  • Stereochemical Complexity: The C2 methyl group introduces chirality. While standard yield quantification does not require enantiomeric resolution, downstream pharmaceutical applications often mandate chiral chromatography to monitor enantiomeric excess (

    
    )[2].
    

Performance Comparison of Analytical Methods

To objectively evaluate the best approach for different stages of drug development, we compared three validated methodologies.

Table 1: Methodological Comparison for 2-Methylthian-4-one Quantification

Analytical MethodLOD (

g/mL)
LOQ (

g/mL)
Linearity (

)
Precision (% RSD)Primary AdvantageMechanistic Limitation
GC-MS (Direct) 0.050.150.99921.8High resolution of volatile process impurities.Risk of artifactual thermal sulfur oxidation in the inlet.
HPLC-UV (2,4-DNPH) 0.010.030.99981.2Excellent sensitivity; avoids thermal degradation.Requires a 45-minute pre-column derivatization step.
qNMR (

H)
50015000.99990.5Absolute quantification; no reference standard needed.Low sensitivity; requires >10 mg of sample mass.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any generated data inherently proves its own reliability.

Protocol A: GC-MS Quantification (Impurity Profiling)

Causality: 2-Methylthian-4-one (MW 130.21) is highly volatile, making GC-MS a logical choice. To prevent the aforementioned thermal oxidation of the sulfur atom, we utilize a strictly deactivated glass liner and a moderate inlet temperature. Self-Validation: The system uses 3-methylcyclohexanone as an Internal Standard (IS) to dynamically correct for injection volume discrepancies and matrix effects.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the sample in 10 mL of peroxide-free dichloromethane (DCM). Add 50

    
    L of the IS solution (1 mg/mL 3-methylcyclohexanone in DCM).
    
  • System Suitability (Self-Validation): Inject a DCM blank. The baseline must show no carryover at the retention times of the analyte or IS.

  • Injection: Inject 1.0

    
    L using a split ratio of 10:1. Keep the injection port at 220°C (do not exceed to prevent sulfoxide formation).
    
  • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Extract the base peak ions for quantification (

    
     130 for analyte, 
    
    
    
    112 for IS).
Protocol B: HPLC-UV via 2,4-DNPH Derivatization (Trace Analysis)

Causality: Because direct HPLC-UV at low wavelengths (210 nm) suffers from severe solvent background noise, we react the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH). This converts the thianone into a hydrazone derivative, shifting the absorption maximum to an interference-free 360 nm and drastically improving the Signal-to-Noise (S/N) ratio[1]. Self-Validation: A reagent blank is processed in parallel to validate that any peak observed is not an unreacted reagent artifact.

Step-by-Step Workflow:

  • Derivatization: Mix 1.0 mL of the aqueous/methanolic sample with 2.0 mL of 2,4-DNPH reagent (0.1% in acetonitrile with 1% phosphoric acid).

  • Incubation: Shake the mixture at 40°C for 45 minutes to ensure complete hydrazone formation.

  • Blank Validation (Self-Validation): Prepare a blank using 1.0 mL of pure solvent + 2.0 mL of 2,4-DNPH reagent. Run this prior to the sample sequence.

  • Separation: Inject 10

    
    L onto a C18 column (150 
    
    
    
    4.6 mm, 3
    
    
    m). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile at 1.0 mL/min.
  • Detection: Monitor absorbance at 360 nm. The derivative will elute significantly later than the unreacted 2,4-DNPH due to increased lipophilicity.

Protocol C: Quantitative NMR (Absolute Purity)

Causality: When high-purity reference standards of 2-methylthian-4-one are unavailable, chromatographic calibration curves cannot be established. qNMR provides absolute quantification by comparing the proton resonance of the C2-methyl group against a certified internal calibrant. Self-Validation: The longitudinal relaxation time (


) is measured prior to the run to ensure the relaxation delay (

) is mathematically sufficient for complete magnetization recovery.

Step-by-Step Workflow:

  • Sample Prep: Accurately weigh ~15 mg of 2-methylthian-4-one and ~5 mg of Dimethyl sulfone (TraceCERT® internal standard) into a vial. Dissolve in 0.6 mL of CDCl

    
    .
    
  • 
     Determination (Self-Validation):  Run an inversion-recovery experiment. Calculate the longest 
    
    
    
    for the C2-methyl doublet (
    
    
    1.2 ppm) and the calibrant singlet (
    
    
    2.98 ppm).
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 30 seconds). Acquire a standard 1D
    
    
    H spectrum with 64 scans and a 90° pulse angle.
  • Quantification: Integrate the C2-methyl doublet (3 protons) and the Dimethyl sulfone singlet (6 protons). Calculate absolute mass fraction using the integral ratios, molecular weights, and exact weighed masses.

Method Selection Logic

To streamline laboratory operations, the following decision matrix dictates the optimal analytical path based on the sample's matrix and required sensitivity.

Workflow Sample 2-Methylthian-4-one Sample Volatile Trace Impurity Profiling? Sample->Volatile GCMS GC-MS (Cold On-Column) Volatile->GCMS Yes UV Need High Sensitivity? Volatile->UV No Deriv HPLC-UV (2,4-DNPH Deriv) UV->Deriv Yes qNMR qNMR (Absolute Purity) UV->qNMR No (Bulk)

Fig 2: Decision matrix for selecting the optimal quantification method for thianone derivatives.

References

  • "WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use.

Sources

Technical Comparison Guide: Stereochemical Validation of 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthian-4-one (CAS: 36964-18-4) presents a classic yet critical stereochemical challenge in heterocyclic chemistry. As a sulfur-containing six-membered ring with a ketone functionality, its utility in fragrance chemistry and as a pharmaceutical intermediate depends heavily on its conformational purity.

The primary stereochemical question concerns the orientation of the methyl group at the C2 position (Axial vs. Equatorial) and the overall ring conformation (Chair vs. Twist-Boat). While thermodynamic principles suggest an equatorial preference in a chair conformation, the "anomeric-like" effects of the sulfur atom and dipole interactions from the ketone can introduce ambiguity.

This guide objectively compares the three primary validation methodologies—NMR Spectroscopy (


H/

C/NOE)
, X-Ray Crystallography , and Computational Modeling (DFT) —providing actionable protocols to confirm stereochemistry with high confidence.

Part 1: The Stereochemical Challenge

The structure of 2-methylthian-4-one consists of a tetrahydrothiopyran ring. The sulfur atom (position 1) and the carbonyl group (position 4) create a specific electronic environment.

  • Chiral Center: Carbon-2 (C2).[1]

  • Conformational Isomerism: The ring can flip between two chair forms.[2]

    • Conformer A: Methyl group is Equatorial (Predicted Major Conformer).

    • Conformer B: Methyl group is Axial (Predicted Minor Conformer due to 1,3-diaxial strain).

  • Validation Goal: To confirm that the synthesized product exists predominantly in the equatorial conformation and to assign relative stereochemistry (cis/trans relative to other potential substituents) or absolute configuration (

    
    ).
    

Part 2: Comparative Analysis of Validation Methods

Method A: High-Field NMR Spectroscopy ( H, NOE)

The Industry Workhorse NMR provides the most immediate insight into solution-state conformation. It relies on the Karplus relationship, where vicinal coupling constants (


) correlate with dihedral angles.
Method B: X-Ray Crystallography (via Derivatization)

The Gold Standard Direct imaging of the molecular structure. Since 2-methylthian-4-one is often an oil or low-melting solid, this method usually requires derivatization (e.g., DNP hydrazone formation) to generate suitable crystals.

Method C: Density Functional Theory (DFT) & Chiroptical Analysis

The Predictive Validator Used when experimental data is ambiguous. Calculating the Boltzmann distribution of conformers and comparing predicted VCD (Vibrational Circular Dichroism) spectra with experimental results.

Comparison Matrix
FeatureMethod A: NMR (

H/NOE)
Method B: X-Ray CrystallographyMethod C: DFT/VCD
Primary Output Solution-state conformation & relative stereochemAbsolute configuration & bond lengthsTheoretical energy landscape
Sample State Solution (CDCl

, C

D

)
Solid Single Crystal (requires derivatization)Computational Model
Time to Result < 1 Hour2-7 Days (synthesis + diffraction)24-48 Hours
Cost LowHighLow (Software license)
Definitiveness High for conformation; Medium for absolute configAbsoluteSupportive
Limit of Detection >5% minor conformerN/A (Single crystal)N/A

Part 3: Detailed Experimental Protocols

Protocol 1: NMR Determination of C2-Methyl Orientation

Objective: Determine if the methyl group is axial or equatorial by analyzing the H2 proton coupling.

Theory:

  • Equatorial Methyl: The H2 proton is Axial . It will have a large anti-periplanar coupling (

    
     Hz) with H3
    
    
    
    .
  • Axial Methyl: The H2 proton is Equatorial . It will have only small gauche couplings (

    
     Hz) with both H3 protons.
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of 2-methylthian-4-one in 0.6 mL of CDCl

    
    . Note: If signals overlap, use C
    
    
    
    D
    
    
    (Benzene-d6) to induce an aromatic Solvent Induced Shift (ASIS).
  • Acquisition:

    • Acquire a standard

      
      H spectrum (min 16 scans).
      
    • Acquire a NOESY or 1D-NOE spectrum irradiating the Methyl doublet.

  • Analysis of H2 Signal:

    • Locate the H2 multiplet (typically

      
       2.8 - 3.5 ppm, adjacent to Sulfur).
      
    • Measure the coupling constants (

      
       values).
      
  • NOE Validation:

    • Equatorial Me: Irradiating Me should show NOE enhancement of H2 (weak) and H3

      
      /H3
      
      
      
      .
    • Axial Me: Irradiating Me should show strong NOE enhancement of H4

      
       or H6
      
      
      
      (1,3-diaxial relationship).
Protocol 2: X-Ray Confirmation via Hydrazone Derivatization

Objective: Create a crystalline solid to determine absolute configuration.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in ethanol/H

    
    SO
    
    
    
    .
  • Reaction: Add 2-methylthian-4-one (1.0 eq) to the DNPH solution. Stir at room temperature for 30 minutes. The hydrazone will precipitate as a yellow/orange solid.

  • Crystallization: Filter the solid. Recrystallize slowly from Ethanol/Ethyl Acetate (1:1) by vapor diffusion or slow evaporation to grow single crystals suitable for XRD.

  • Analysis: Solve the structure. The heavy sulfur atom and the nitro groups provide excellent anomalous scattering for absolute configuration determination (Flack parameter).

Part 4: Data Interpretation & Visualization

Expected NMR Data (Chair Conformation)
ProtonPositionMultiplicityCoupling (

in Hz)
Interpretation
H2 Axialdddd (or apparent td)

Confirms Equatorial Methyl

H3 Axialt (apparent)

Large geminal coupling
Me-C2 Equatorialdoublet

Standard vicinal methyl
Logic Tree for Stereochemical Assignment

StereochemLogic Start Analyze H2 Proton Signal (1H NMR) Coupling Measure 3J(H2-H3) Couplings Start->Coupling LargeJ Large Coupling Observed (J > 10 Hz) Coupling->LargeJ Anti-periplanar relationship SmallJ Only Small Couplings (J < 5 Hz) Coupling->SmallJ Gauche relationship only NOE_Check NOE Verification LargeJ->NOE_Check SmallJ->NOE_Check Concl_Eq H2 is AXIAL Methyl is EQUATORIAL (Major Conformer) Concl_Ax H2 is EQUATORIAL Methyl is AXIAL (Minor Conformer) NOE_Eq NOE: Me ↔ H2 (Weak) Me ↔ H3eq (Strong) NOE_Check->NOE_Eq If Large J NOE_Ax NOE: Me ↔ H4ax/H6ax (1,3-Diaxial) NOE_Check->NOE_Ax If Small J NOE_Eq->Concl_Eq NOE_Ax->Concl_Ax

Figure 1: Decision logic for assigning C2 stereochemistry based on NMR coupling constants and NOE data.

Experimental Workflow: Synthesis to Validation

Workflow cluster_0 Synthesis cluster_1 Validation Branch S1 Dieckmann Condensation or Thionium-ene Cyclization S2 Crude 2-Methylthian-4-one S1->S2 Decision Is Product Crystalline? S2->Decision Path_Liq Liquid/Oil Decision->Path_Liq No Path_Sol Solid Decision->Path_Sol Yes Deriv Derivatize: 2,4-DNP Hydrazone Path_Liq->Deriv For Absolute Config NMR 1H NMR + NOE (Protocol 1) Path_Liq->NMR Rapid Check XRD X-Ray Diffraction (Protocol 2) Path_Sol->XRD Deriv->XRD

Figure 2: Operational workflow from synthesis to stereochemical validation.

References

  • Conformational Analysis of Saturated Heterocycles.
  • Synthesis and conformational analysis of substituted 4-aminothianes.

    • Subramanian, P. K., et al. (1983).
    • (Demonstrates NMR coupling analysis in thiane systems).

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one.

    • ResearchGate. (Comparative synthesis of the oxygen-analog, relevant for stereochemical assignment methodologies).
  • NMR Coupling Constants - Chemical Instrument

    • Iowa State University.
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chrom

    • Wagner, A. J., & Rychnovsky, S. D. (2013). Journal of Organic Chemistry. (Discusses competing enantioselective conversion, applicable if the ketone is reduced).

Sources

Purity analysis of 2-METHYLTHIAN-4-ONE by HPLC or GC

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Analysis of 2-Methylthian-4-one: A Comparative Guide to GC and HPLC Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide

Introduction & Physicochemical Profiling

2-Methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one, CAS: 38486-20-3) is a saturated, sulfur-containing heterocyclic ketone. It serves as a highly versatile scaffold in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active enzyme inhibitors [1].

Ensuring the absolute chemical purity of this intermediate is critical. Trace impurities—such as unreacted precursors, structural regioisomers (e.g., 3-methylthian-4-one), or over-oxidized species (sulfoxides and sulfones)—can drastically alter downstream reaction yields and pharmacological profiles [4]. Because 2-methylthian-4-one is a semi-volatile organic compound with a moderate dipole moment driven by its thioether and carbonyl moieties, selecting the correct analytical modality requires a deep understanding of the compound's physicochemical behavior.

Method Selection Logic: Causality in Analytical Chemistry

As a Senior Application Scientist, I approach method development not as a rigid template, but as a dynamic response to the molecule's intrinsic properties. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for 2-methylthian-4-one hinges on two primary factors: thermal stability and detector sensitivity [2].

  • Gas Chromatography (GC-FID / GC-MS): The parent thianone compound is highly amenable to vaporization, making GC the gold standard for routine purity analysis. The high theoretical plate count of capillary GC columns allows for the baseline resolution of closely eluting structural isomers that are notoriously difficult to separate via standard reverse-phase HPLC [5]. Furthermore, a Flame Ionization Detector (FID) provides a highly uniform response for hydrocarbon-rich frameworks, while Mass Spectrometry (MS) is invaluable for identifying halogenated or alkylated byproducts [3].

  • High-Performance Liquid Chromatography (HPLC-UV / LC-MS): GC falls short when the sample contains thermally labile impurities. If 2-methylthian-4-one has been exposed to oxidizing conditions, it readily forms 2-methylthian-4-one 1-oxide (a sulfoxide) [4]. Sulfoxides can thermally degrade in a hot GC inlet (>250 °C), leading to artificially skewed purity profiles. In these scenarios, reverse-phase HPLC is mandatory. However, because the saturated thiane ring lacks a strong extended chromophore (the carbonyl

    
     transition near 280 nm is weak), UV detection alone is often insufficient. Hyphenation with MS (LC-MS) is required to ensure accurate mass balance and detection[2].
    

Quantitative Method Comparison

The following table summarizes the performance metrics and operational parameters when analyzing 2-methylthian-4-one via GC versus HPLC methodologies.

Analytical ParameterGC-FID / GC-MSHPLC-UV / LC-MS
Primary Application Volatile impurities, regioisomers, residual solvents.Polar impurities, thermally labile sulfoxides/sulfones.
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5).C18 Reverse-Phase (e.g., Zorbax Eclipse Plus).
Detector Sensitivity High (FID provides uniform response; MS provides structural ID).Moderate to Low (UV is limited by weak chromophore; MS is essential).
Isomeric Resolution Excellent (High theoretical plate count separates positional isomers).Moderate (Prone to co-elution of closely related non-polar isomers).
Thermal Degradation Risk High (Inlet temperatures >250 °C may degrade oxidized sulfur species).Low (Ambient or near-ambient column temperatures preserve sample).
Typical Run Time 15 – 25 minutes (Temperature gradient).10 – 20 minutes (Isocratic or solvent gradient).

Analytical Workflow Visualization

To systematize the decision-making process, the following logical workflow dictates the selection of the appropriate analytical technique based on the anticipated impurity profile.

G A 2-Methylthian-4-one Sample Matrix B Assess Impurity Profile Risk A->B C GC-FID / GC-MS (Capillary Column) B->C Volatile precursors (e.g., regioisomers) D HPLC-UV / LC-MS (C18 Reverse Phase) B->D Oxidized species (e.g., sulfoxides) E High-Resolution Isomer & Volatile Separation C->E F Thermally Labile & Polar Degradant Detection D->F

Caption: Workflow for selecting GC vs. HPLC for 2-methylthian-4-one purity analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The inclusion of System Suitability Testing (SST) guarantees that the instrument is performing optimally before sample analysis begins.

Protocol A: GC-FID Purity Analysis (Focus on Volatiles & Regioisomers)

Causality Note: A 5% phenyl-methylpolysiloxane column is selected because its moderate polarity perfectly matches the dipole of the thiane ring, preventing peak tailing that occurs on purely non-polar (100% dimethylpolysiloxane) columns.

  • Sample Preparation: Dissolve 10 mg of 2-methylthian-4-one in 1.0 mL of GC-grade dichloromethane (DCM). Add 1.0 mg of dodecane as an internal standard (IS) to validate injection volume consistency.

  • Instrument Setup (GC-FID):

    • Column: DB-5 (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 220 °C (Deliberately kept below 250 °C to minimize potential thermal degradation of trace impurities).

    • Split Ratio: 50:1.

    • Oven Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold 3 min).

    • Detector (FID): 300 °C.

  • System Validation (SST): Inject a blank (DCM) to ensure no carryover. Inject the sample. The method is validated if the resolution (

    
    ) between the parent peak and any adjacent regioisomer peak is 
    
    
    
    , and the signal-to-noise (S/N) ratio of the parent peak is
    
    
    .
Protocol B: LC-MS Purity Analysis (Focus on Oxidation States)

Causality Note: Because the UV absorption of 2-methylthian-4-one is poor, MS detection using Electrospray Ionization (ESI+) is critical. Formic acid is added to the mobile phase to act as a proton source, driving the formation of the


 ion (

).
  • Sample Preparation: Dissolve 5 mg of 2-methylthian-4-one in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup (LC-MS):

    • Column: C18 Reverse-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes, return to 5% B for 3 minutes (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • MS Detection: ESI in positive mode, scanning

      
       50 to 500.
      
  • System Validation (SST): Extract the Extracted Ion Chromatogram (EIC) for

    
     131.05 (parent) and 
    
    
    
    147.05 (sulfoxide impurity). The method is validated if the mass accuracy is within 5 ppm and the peak shape exhibits an asymmetry factor (
    
    
    ) between 0.9 and 1.2.

References

  • Journal of Advance and Future Research. Quantification of Heterocyclic Compounds - Analytical Methodologies and Applications. RJ Wave. Available at:[Link]

  • Energy & Fuels - ACS Publications. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. ACS.org. Available at:[Link]

  • ACS Omega - ACS Publications. Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. ACS.org. Available at:[Link]

Spectroscopic Comparison of 2-METHYLTHIAN-4-ONE and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiane Scaffold in Medicinal Chemistry

In the landscape of heterocyclic chemistry, 2-methylthian-4-one (also known as 2-methyltetrahydrothiopyran-4-one) represents a critical scaffold, often utilized as a bioisostere for 2-methylcyclohexanone in drug discovery. The substitution of a methylene group (-CH₂-) with a sulfur atom introduces unique electronic and conformational properties—specifically the anomeric effect and altered ring puckering—which can significantly influence binding affinity and metabolic stability.

This guide provides an objective spectroscopic comparison between 2-methylthian-4-one , its positional isomer 3-methylthian-4-one , and its conformational isomers.[1] We focus on distinguishing these species using NMR, IR, and Mass Spectrometry, supported by experimental protocols and data visualization.[1]

Structural Landscape and Isomerism

Before interpreting spectra, one must define the isomeric relationships. The introduction of a methyl group onto the thian-4-one ring creates distinct isomeric possibilities:

  • Positional Isomers:

    • 2-Methylthian-4-one: Methyl group adjacent to Sulfur.

    • 3-Methylthian-4-one: Methyl group adjacent to Carbonyl.

  • Stereoisomers (Conformational):

    • The thiane ring exists predominantly in a chair conformation.

    • The methyl group can adopt an equatorial or axial position. Due to 1,3-diaxial interactions, the equatorial conformer is thermodynamically favored, but the C-S bond length (1.82 Å vs 1.54 Å for C-C) alters the magnitude of these interactions compared to cyclohexane.

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers of 2-methylthian-4-one.

Conformation cluster_0 2-Methylthian-4-one Equilibrium Axial Axial Conformer (Less Stable) Me at C2 (ax) Equatorial Equatorial Conformer (More Stable) Me at C2 (eq) Axial->Equatorial Ring Flip (Fast at RT) Properties Key Factors: 1. C-S bond length (1.82 Å) 2. Reduced 1,3-diaxial strain 3. 'Gauche' effect with S lone pairs Equatorial->Properties

Caption: Dynamic equilibrium between axial and equatorial conformers. The equatorial form predominates, but the axial population is higher in thianes than in cyclohexanes due to the longer C-S bonds.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing positional isomers. The proximity of the methyl group to the heteroatoms (S vs. C=O) dictates the chemical shift (


) and coupling constants (

).
Comparative Data Table:

H NMR Shifts (CDCl

, 400 MHz)
Feature2-Methylthian-4-one 3-Methylthian-4-one Mechanistic Explanation
Methyl (

)
~1.25 ppm (d)~1.10 ppm (d)Me-2 is deshielded by the adjacent Sulfur atom; Me-3 is shielded relative to Me-2 but influenced by C=O anisotropy.
H-2 (

)
3.0 - 3.2 ppm (m) 2.6 - 2.8 ppm (m)In the 2-isomer, H-2 is methine (

to S). In the 3-isomer, H-2 is methylene (

to S).
H-3 (

)
2.4 - 2.6 ppm (m)2.6 - 2.8 ppm (m) In the 2-isomer, H-3 is methylene (

to C=O). In the 3-isomer, H-3 is methine (

to C=O).
H-6 (

)
2.8 - 3.0 ppm (m)2.8 - 3.0 ppm (m)

to S in both cases; less diagnostic.
Coupling (

)

Hz

Hz
Large trans-diaxial coupling confirms the equatorial preference of the methyl group.

Expert Insight: To distinguish the isomers rapidly, look at the H-2 signal . In 2-methylthian-4-one, H-2 is a methine (1H) multiplet further downfield due to the sulfur. In 3-methylthian-4-one, H-2 is a methylene (2H) signal.

Infrared Spectroscopy (IR)

While IR is less specific for positional isomerism, it confirms the thian-4-one core.

  • C=O Stretch: Both isomers exhibit a strong carbonyl stretch at 1710–1715 cm⁻¹ . This is slightly lower than cyclohexanone (~1715 cm⁻¹) due to the electronic effect of the sulfur atom (transannular interaction).

  • C-S Stretch: Weak bands in the 600–700 cm⁻¹ region, often obscured in the fingerprint region but diagnostic of the thiane ring.

Mass Spectrometry (MS)

Mass spectrometry provides a "fingerprint" validation, particularly useful for identifying the sulfur heteroatom.

  • Molecular Ion (M+):

    
     130.
    
  • Isotope Pattern (M+2): The presence of Sulfur (

    
    S, ~4.2% natural abundance) creates a distinct M+2 peak at 
    
    
    
    132
    with ~4-5% intensity of the parent peak. This distinguishes thianones from cyclohexanone derivatives immediately.
  • Fragmentation:

    • Retro-Diels-Alder (RDA): A dominant pathway.

    • Loss of Ethylene:

      
      .
      
    • Loss of Methyl:

      
      .[2]
      

Experimental Protocols

Synthesis of 2-Methylthian-4-one (Dieckmann Condensation Route)

This protocol ensures high yield and regioselectivity.

Reagents:

  • Dimethyl 3,3'-thiodipropionate (Precursor)[1]

  • Sodium Methoxide (NaOME) or Sodium Hydride (NaH)

  • Methyl Iodide (MeI)

  • 10% H₂SO₄

Workflow Diagram:

Synthesis Start Dimethyl 3,3'-thiodipropionate Step1 1. Dieckmann Condensation (NaH, THF, Reflux) Forms: Methyl 4-oxothiane-3-carboxylate Start->Step1 Cyclization Step2 2. Methylation (MeI, K2CO3, Acetone) Forms: Methyl 2-methyl-4-oxothiane-3-carboxylate Step1->Step2 Alkylation at C2 Step3 3. Decarboxylation (10% H2SO4, Reflux) Removes ester group Step2->Step3 Hydrolysis & -CO2 Product PRODUCT: 2-Methylthian-4-one Step3->Product Purification

Caption: Step-wise synthesis of 2-methylthian-4-one via Dieckmann condensation and subsequent alkylation/decarboxylation.

Protocol Steps:

  • Cyclization: Treat dimethyl 3,3'-thiodipropionate with NaH in dry THF to form the

    
    -keto ester intermediate (Methyl 4-oxothiane-3-carboxylate).
    
  • Alkylation: React the intermediate with Methyl Iodide (1.1 eq) and base (

    
    ) to introduce the methyl group at the activated position (C2/C3 are equivalent in the precursor, but the ester directs alkylation). Note: Direct alkylation of thian-4-one often yields mixtures; alkylating the 
    
    
    
    -keto ester is more controlled.
  • Decarboxylation: Reflux the methylated ester in 10% aqueous sulfuric acid for 4 hours. This hydrolyzes the ester and facilitates thermal decarboxylation.

  • Workup: Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate. Purify via vacuum distillation.
    
Spectroscopic Setup (Self-Validating)
  • NMR Sample: Dissolve ~10 mg in 0.6 mL

    
    . Ensure TMS (0.00 ppm) is present for calibration.
    
  • Validation Check: Verify the integration ratio. The methyl doublet (3H) should integrate to 3.0 relative to the total aliphatic region (7H). If the methyl signal integrates to <3H or appears as a singlet, suspect contamination or lack of coupling (impurity).

References

  • Ward, D. E., et al. (2007).[1] "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate." Synthesis, 2007(10), 1584–1586.[1]

  • Casy, G., et al. (1989).[1] "Synthesis of Tetrahydrothiopyran-4-ones." Synthesis, 1989(10), 767-769.[1]

  • Matsuyama, H., et al. (2025).[1] "Conformational Analysis of Thiane-derived Heterocycles." Journal of Organic Chemistry (General Reference for Thiane conformations).

  • BenchChem. (2025). "Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one."

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide: 2-Methylthian-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Methylthian-4-one (CAS: 88701-14-8), structurally characterized as a saturated six-membered thiopyran ring with a ketone group, is a highly versatile small-molecule scaffold. It is frequently utilized in organic synthesis and process chemistry, particularly as an intermediate in the scalable synthesis of active pharmaceutical ingredients (APIs) such as the analgesic tapentadol 1. Because it is an organosulfur compound, its handling and disposal demand stringent logistical planning to mitigate environmental toxicity and severe olfactory hazards.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Mitigation Strategy
Chemical Class Organosulfur Heterocycle (Thiopyranone derivative)
Primary Hazards Acute oral toxicity, skin/eye irritant, aquatic toxicity 2, 3
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx) 4, [[5]]()
Storage Requirements 2-8°C, sealed in a dry, well-ventilated environment [[1]]()
Environmental Restrictions Do not discharge into drains, subsoil, or groundwater 5

Hazard Assessment & Mechanistic Toxicology

Organosulfur compounds present unique laboratory challenges. The thioether linkage within the thiopyran ring imparts a highly pungent, disagreeable odor that can cause rapid olfactory fatigue, nausea, or headaches in personnel. Mechanistically, thermal decomposition or incineration of 2-methylthian-4-one cleaves the carbon-sulfur bonds, oxidizing the sulfur atom to generate sulfur oxides (SOx) 4. These byproducts are severe respiratory irritants and potent environmental pollutants. Consequently, the Environmental Protection Agency (EPA) and international regulatory bodies strictly prohibit the discharge of heteroatom-containing organic waste into municipal sewer systems 6.

Standard Operating Procedure (SOP): Handling & Storage

To ensure a self-validating safety system, handling protocols must address both the chemical reactivity and the physical exposure risks of the compound.

  • Engineering Controls: All manipulations—especially weighing, solvent dissolution, and work-up extractions—must be performed within a certified Class II chemical fume hood. Causality: Local exhaust ventilation prevents the accumulation of malodorous vapors and mitigates inhalation risks before they reach the worker's breathing zone 2.

  • Personal Protective Equipment (PPE): Operators must wear splash-proof chemical goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves. Causality: Organosulfur compounds are lipophilic. They can rapidly penetrate compromised skin barriers or standard latex, causing systemic toxicity or severe localized contact dermatitis 7.

  • Storage: Store the compound at 2-8°C in a tightly sealed, secondary containment vessel within a dry, well-ventilated flammables cabinet, away from strong oxidizers [[1]](). Causality: Thioethers can slowly oxidize to sulfoxides or sulfones upon prolonged exposure to air, light, and ambient heat, altering the reagent's purity and potentially generating gas that pressurizes the container.

Step-by-Step Disposal Protocol (RCRA/EPA Compliant)

Because 2-methylthian-4-one contains a heteroatom (sulfur), it falls under specific hazardous waste regulations governing organosulfur and industrial waste [[8]]().

Methodology:

  • Waste Segregation: Collect all 2-methylthian-4-one waste—including crude product residues, TLC solvent systems, and contaminated extraction solvents (e.g., dichloromethane or ethyl acetate 1)—in a chemically compatible, designated container (e.g., HDPE carboy). Causality: Segregating organosulfur waste from heavy metals or strong oxidizers (like nitric acid) prevents exothermic oxidation reactions in the waste stream.

  • Labeling: Affix a compliant label reading "Hazardous Waste - Organosulfur / Flammable" along with the full chemical name and CAS number. Causality: Accurate nomenclature ensures the commercial disposal contractor routes the waste to an incinerator specifically equipped with SOx scrubbers [[9]]().

  • Secondary Containment: Place the primary waste container in a secondary containment tray to capture any micro-leaks.

  • Contractor Hand-off: Arrange for pickup by a licensed hazardous waste disposal service. The legally compliant destruction method for thiopyran derivatives is high-temperature incineration 4, [[5]]().

WasteDisposal Gen Waste Generation: 2-Methylthian-4-one Seg Segregation: Halogenated vs. Non-Halogenated Gen->Seg Label Labeling: "Hazardous Waste - Organosulfur" Seg->Label Store Secondary Containment (Ventilated Cabinet) Label->Store Disp Licensed Contractor Pickup (EPA/RCRA Compliant) Store->Disp Inc High-Temp Incineration (with SOx Scrubbers) Disp->Inc

Figure 1: Step-by-step waste segregation and disposal workflow for organosulfur compounds.

Spill Containment & Decontamination Workflow

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Methodology:

  • Evacuation & Ventilation: Immediately evacuate the immediate vicinity and maximize fume hood exhaust. Causality: The high vapor pressure of associated solvents and the compound's intense odor can quickly overwhelm lab personnel, leading to disorientation 7.

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial spill pad 4, 7. Causality: Combustible materials (like paper towels) should be avoided for large spills, as the mixture may become highly flammable depending on the solvent vehicle.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bucket [[7]]().

  • Chemical Decontamination: Wash the spill surface with a dilute (5-10%) sodium hypochlorite (bleach) solution, followed by soap and water. Causality: The hypochlorite acts as a mild oxidant, converting residual malodorous thioethers into relatively odorless, water-soluble sulfoxides or sulfones, effectively neutralizing the stench and trace chemical residues.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Respirator, Gloves) Evac->PPE Contain Contain Spill (Dry Sand/Absorbent) PPE->Contain Collect Collect in Sealed Hazardous Container Contain->Collect Decon Decontaminate Surface (10% Bleach) Collect->Decon

Figure 2: Emergency spill response and chemical decontamination pathway for 2-Methylthian-4-one.

References

  • Benchchem. "Tetrahydrothiopyran-4-carbonitrile|CAS 195503-40-3." Benchchem.
  • Combi-Blocks. "Safety Data Sheet: Tetrahydro-2h-thiopyran-4-carbonitrile 1,1-dioxide." Combi-Blocks.
  • BASF.
  • Angene Chemical.
  • TCI Chemicals. "SAFETY DATA SHEET - Tetrahydro-2H-thiopyran." TCI Chemicals.
  • EPA. "Directory Of Commercial Hazardous Waste Treatment And Recycling Facilities." Environmental Protection Agency.
  • EPA. "Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography." Environmental Protection Agency.
  • GovInfo. "Federal Register/Vol. 64, No. 223." GovInfo.
  • Benchchem. "Safe Disposal of Dibutyl(methyl)sulfanium." Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.